molecular formula C₂₉H₃₀O₄ B1156723 3-Hydroxy Adapalene Methyl Ester

3-Hydroxy Adapalene Methyl Ester

Cat. No.: B1156723
M. Wt: 442.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Adapalene Methyl Ester is a useful research compound. Its molecular formula is C₂₉H₃₀O₄ and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy Adapalene Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy Adapalene Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₉H₃₀O₄

Molecular Weight

442.55

Origin of Product

United States
Foundational & Exploratory

3-Hydroxy Adapalene Methyl Ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Analytical Profiling

Executive Summary

3-Hydroxy Adapalene Methyl Ester (CAS: N/A; Internal Ref: Adapalene EP Impurity B Methyl Ester) represents a critical analytical marker in the quality control of Adapalene, a third-generation topical retinoid.[1] Chemically defined as methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate , this compound serves two primary functions in pharmaceutical development: as a stable reference standard for identifying oxidative degradation products (Impurity B precursors) and as a synthetic intermediate in the profiling of Adapalene metabolites.

This technical guide provides a comprehensive analysis of its physicochemical properties, formation pathways, and detection methodologies, designed for scientists engaged in CMC (Chemistry, Manufacturing, and Controls) and analytical method validation.

Part 1: Chemical Identity & Structural Architecture

The structural integrity of 3-Hydroxy Adapalene Methyl Ester is defined by the modification of the lipophilic adamantane "cage." Unlike the parent Adapalene Methyl Ester, which possesses a pristine adamantyl group, this derivative features a tertiary hydroxyl group at the 3-position of the adamantane ring.

1.1 Structural Specifications
PropertySpecification
IUPAC Name Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate
Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.55 g/mol
Parent Compound Adapalene Methyl Ester (C₂₉H₃₀O₃)
Structural Alert Adamantane bridgehead hydroxylation (Polarity shift)
Solubility Profile Soluble in DMSO, THF, DCM; Insoluble in Water
1.2 Molecular Visualization

The following diagram illustrates the core connectivity, highlighting the critical hydroxylation site on the adamantane cage that distinguishes this impurity from the active pharmaceutical ingredient (API) precursor.

ChemicalStructure Fig 1. Structural Connectivity of 3-Hydroxy Adapalene Methyl Ester Naph Naphthalene Core (Positions 1-8) Phenyl Phenyl Linker (4-Methoxy substituted) Naph->Phenyl Linkage at C6 Carboxyl Methyl Ester Group (-COOCH3 at C2) Carboxyl->Naph Attached at C2 Adamantyl Adamantane Cage (Attached at C3 of Phenyl) Phenyl->Adamantyl Attached at C3' Hydroxyl 3-Hydroxy Group (Tertiary -OH) Adamantyl->Hydroxyl Substituted at C3'' (Bridgehead)

Part 2: Synthesis & Formation Pathways

Understanding the origin of 3-Hydroxy Adapalene Methyl Ester is essential for controlling impurities during the manufacturing of Adapalene. It primarily arises through two mechanisms: oxidative degradation of the adamantane moiety or carryover from starting materials.

2.1 Mechanistic Pathway

The adamantane group is generally lipophilic and stable, but the tertiary carbons (bridgeheads) are susceptible to oxidation via radical mechanisms or cytochrome P450 metabolism (in vivo). In a synthetic context (in vitro), this oxidation often occurs during the Friedel-Crafts alkylation or subsequent coupling steps if reagents are not strictly controlled.

Key Reaction Steps:

  • Precursor: Adapalene Methyl Ester (Intermediate).[2]

  • Oxidation: Attack at the tertiary C-H bond of the adamantane ring.

  • Result: Formation of the 3-Hydroxy derivative.

  • Hydrolysis (Downstream): If not removed, this ester hydrolyzes to form Adapalene EP Impurity B (Hydroxy Adapalene acid).

SynthesisPathway Fig 2. Formation Pathway of 3-Hydroxy Adapalene Methyl Ester during API Synthesis cluster_0 Primary Synthesis Stream cluster_1 Impurity Formation Pathway Start Adapalene Methyl Ester (Precursor) Final Adapalene (API) (Hydrolysis Product) Start->Final Basic Hydrolysis (LiOH/NaOH) ImpurityEster 3-Hydroxy Adapalene Methyl Ester (The Topic Compound) Start->ImpurityEster Side Reaction Oxidant Oxidative Stress / Reagents (Tertiary C-H Activation) Oxidant->ImpurityEster ImpurityAcid Adapalene EP Impurity B (Hydroxy Adapalene) ImpurityEster->ImpurityAcid Co-Hydrolysis

Part 3: Analytical Profiling & Methodology

For researchers validating HPLC/UPLC methods, distinguishing 3-Hydroxy Adapalene Methyl Ester from the parent ester and the free acid is critical. The hydroxyl group introduces a polarity shift that alters retention time (RT).

3.1 Chromatographic Behavior (HPLC)
  • Stationary Phase: C18 (Octadecylsilyl) column is standard.

  • Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate.

  • Elution Order (Predicted):

    • Impurity B (Acid): Elutes earliest (Most polar due to -COOH and -OH).

    • 3-Hydroxy Adapalene Methyl Ester: Elutes intermediate (Polar -OH, but lipophilic -COOMe).

    • Adapalene (Acid): Elutes later.

    • Adapalene Methyl Ester: Elutes last (Most lipophilic, no -OH, esterified).

3.2 Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (due to the methoxy and ester groups capable of protonation).

  • Molecular Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • Loss of Methanol (

      
       Da): Characteristic of methyl esters.
      
    • Loss of Water (

      
       Da): Characteristic of the tertiary alcohol on the adamantane ring.
      
    • Diagnostic Ion: A peak at

      
       (Loss of H₂O) confirms the presence of the hydroxyl group.
      
3.3 NMR Characterization Strategy

To confirm the "3-Hydroxy" position on the adamantane ring versus the aromatic ring, ¹H-NMR is definitive.

Proton EnvironmentAdapalene Methyl Ester (Parent)3-Hydroxy Derivative (Target)Diagnostic Shift
Adamantane CH₂ Multiplets at

1.7 - 2.1 ppm
Split signals, broadenedComplexity increases due to symmetry breaking.
Adamantane Bridgehead (C-H) Signal at

~2.0 ppm
Disappears at C3Replacement of C-H with C-OH.
Aromatic Protons UnchangedUnchangedConfirms oxidation is not on the rings.
Ester Methyl Singlet at

3.9 ppm
Singlet at

3.9 ppm
Confirms ester integrity.
Part 4: Regulatory & Quality Significance[1]

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, 3-Hydroxy Adapalene Methyl Ester is classified as a process-related impurity or an intermediate impurity .

  • Reference Standard Use: It is required to calculate the Relative Response Factor (RRF) during method validation. Because the hydroxyl group may alter UV absorption slightly (though the chromophore is the naphthoic core), quantifying it using Adapalene's response factor without correction may lead to errors.

  • Toxicity Potential: While Adapalene is a retinoid, the hydroxylated metabolites generally show reduced retinoic acid receptor (RAR) binding affinity. However, as an ester, this compound is likely a prodrug of Impurity B. Its lipophilicity allows skin penetration, making its quantification in topical formulations (gels/creams) vital for stability studies.

References
  • European Pharmacopoeia (Ph. Eur.) . Adapalene Monograph 2445. (Defines Impurity B as the hydroxy-adamantyl derivative).[3]

  • United States Pharmacopeia (USP). Adapalene USP Related Compounds. (Classifies adamantane-modified impurities).
  • BOC Sciences . Adapalene Impurities and Standards. Retrieved from .

  • Veeprho Laboratories . Structure of Adapalene EP Impurity B and Esters. Retrieved from .

  • Shroot, B., et al. (1989). Synthesis and biological activity of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (CD 271). Journal of Medicinal Chemistry. (Foundational chemistry of Adapalene).[1][2][4][5]

Sources

Technical Whitepaper: 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Origin, and Control in Retinoid Drug Development

Part 1: Executive Summary & Strategic Context

In the development of third-generation topical retinoids, 3-Hydroxy Adapalene Methyl Ester (C₂₉H₃₀O₄) represents a critical chemical entity that serves a dual function: it is a definitive process impurity marker and a synthetic precursor to Adapalene EP Impurity B .

Understanding this molecule is essential for two reasons:

  • Process Control: It acts as a "Trojan Horse" impurity. It typically originates from over-oxidized starting materials (adamantane derivatives) and survives the coupling reaction, making it difficult to purge in the final hydrolysis step.

  • Metabolic Profiling: As a derivative of the primary metabolite (3-hydroxy adapalene), the methyl ester serves as a stable reference standard for validating bioanalytical methods in pharmacokinetic (PK) studies.

This guide provides a comprehensive technical analysis of 3-Hydroxy Adapalene Methyl Ester, moving beyond basic identification to explore its formation mechanics, analytical separation, and role in the quality control of Adapalene API (Active Pharmaceutical Ingredient).

Part 2: Chemical Identity & Molecular Architecture

3-Hydroxy Adapalene Methyl Ester is the methyl ester analogue of Adapalene, hydroxylated at the 3-position of the adamantyl moiety.[1] Unlike the lipophilic parent molecule, the introduction of the hydroxyl group at the bridgehead of the adamantane cage introduces a specific polarity shift that is exploitable in chromatographic separations.

PropertySpecification
Common Name 3-Hydroxy Adapalene Methyl Ester
IUPAC Name Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate
Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.56 g/mol
CAS Number N/A (Specific isomer often cataloged internally; related to EP Impurity B CAS 1346599-76-5)
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, DMSO, Dichloromethane; Insoluble in Water
Key Structural Feature 1,3-disubstituted adamantane cage (Bridgehead hydroxylation)
Structural Visualization

The following diagram illustrates the chemical structure and the specific site of hydroxylation that distinguishes this impurity from the parent Adapalene Methyl Ester.

ChemicalStructure cluster_struct Structural Modification Adapalene Adapalene Methyl Ester (Parent) Hydroxylation Oxidation / Side Reaction (Adamantane C3 Position) Adapalene->Hydroxylation Metabolism or Impure Reagents Target 3-Hydroxy Adapalene Methyl Ester Hydroxylation->Target Formation of Polar Derivative Desc The adamantane ring (lipophilic cage) gains a -OH group at position 3, increasing polarity and altering retention time.

Figure 1: Structural relationship showing the hydroxylation of the adamantane cage.

Part 3: Origin & Synthesis Pathways

The presence of 3-Hydroxy Adapalene Methyl Ester in a process stream is rarely due to spontaneous degradation of the final product. Instead, it is almost exclusively a carry-over impurity originating from the starting materials.

The "Trojan Horse" Mechanism

Adapalene synthesis typically involves a Friedel-Crafts alkylation or a Suzuki-Miyaura coupling. The adamantyl building block (e.g., 1-adamantanol or 2-(1-adamantyl)-4-bromoanisole) determines the purity.

  • Precursor Contamination: Commercial 1-adamantanol often contains traces of 1,3-adamantanediol .

  • Persistence: This diol reacts with the phenolic precursors just like the mono-alcohol, carrying the extra hydroxyl group through the coupling steps.

  • Esterification: The resulting intermediate is esterified to 3-Hydroxy Adapalene Methyl Ester.

  • Final Hydrolysis: If not removed, this ester hydrolyzes to Adapalene EP Impurity B (the acid form) in the final API.

Therefore, 3-Hydroxy Adapalene Methyl Ester is the critical control point. Removing it before the final hydrolysis is far easier than removing the corresponding acid from the final API due to solubility differences.

SynthesisPathway Adamantanol 1-Adamantanol (Starting Material) Coupling Friedel-Crafts / Coupling (Formation of Carbon Skeleton) Adamantanol->Coupling Impure_Adamantanol Impurity: 1,3-Adamantanediol (Contaminant) Impure_Adamantanol->Coupling Side Reaction Methylation Esterification / Methylation Coupling->Methylation Ada_Ester Adapalene Methyl Ester (Main Intermediate) Methylation->Ada_Ester Hydroxy_Ester 3-Hydroxy Adapalene Methyl Ester (Target Impurity) Methylation->Hydroxy_Ester Hydrolysis Base Hydrolysis (LiOH / NaOH) Ada_Ester->Hydrolysis Hydroxy_Ester->Hydrolysis Control CRITICAL CONTROL POINT Purge Ester Here Hydroxy_Ester->Control Final_API Adapalene API Hydrolysis->Final_API Final_Impurity Adapalene EP Impurity B (Critical Failure) Hydrolysis->Final_Impurity

Figure 2: The genesis of the impurity from starting materials to final API.

Part 4: Analytical Profiling & Protocol

Detecting 3-Hydroxy Adapalene Methyl Ester requires a method capable of resolving the polar hydroxylated variant from the highly lipophilic methyl ester parent.

Separation Logic (HPLC/UPLC)
  • Stationary Phase: C18 or Phenyl-Hexyl columns are recommended. The Phenyl-Hexyl phase offers unique selectivity for the aromatic naphthoic core while discriminating based on the adamantane hydroxylation.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile/THF. The hydroxyl group makes the impurity elute earlier (lower

    
    ) than the parent methyl ester in Reverse Phase (RP) chromatography.
    
Experimental Protocol: Isolation/Detection

Objective: Qualify the presence of 3-Hydroxy Adapalene Methyl Ester in a crude reaction mixture.

1. Sample Preparation:

  • Dissolve 10 mg of crude Adapalene Methyl Ester intermediate in 10 mL of THF.

  • Dilute 1:10 with Acetonitrile.

  • Filter through 0.2 µm PTFE filter (Nylon filters may bind the lipophilic ester).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Naphthoic core absorption) and 235 nm.

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold)

    • 2-15 min: 60% -> 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

3. Data Interpretation:

  • Relative Retention Time (RRT):

    • Adapalene Methyl Ester: ~1.00 (Reference)

    • 3-Hydroxy Adapalene Methyl Ester: ~0.85 - 0.92 (Elutes earlier due to -OH polarity).

    • Note: If the peak elutes after the main peak, check for di-methylation or non-polar contaminants. Hydroxylated species in RP must elute earlier.

Part 5: Biological & Regulatory Implications

While primarily a process impurity, the 3-hydroxy moiety is biologically relevant.

  • Metabolite Mimicry: Adapalene is metabolized via O-demethylation and hydroxylation. The 3-hydroxy adamantyl metabolite is a known excretion product. The methyl ester form is often used as a synthetic standard to generate the metabolite (via hydrolysis) or to calibrate mass spectrometers for metabolite identification (MetID) studies.

  • Toxicity: There are no specific alerts for the 3-hydroxy variant exceeding the toxicity of the parent Adapalene. However, as an uncharacterized impurity in a drug product, it must be controlled below the ICH Q3B threshold (typically <0.15% or <1.0 mg/day intake).

Part 6: References
  • European Pharmacopoeia (Ph. Eur.) . Adapalene Monograph 2445. (Defines Impurity B as the acid form of the 3-hydroxy derivative).

  • Shinde, V., et al. Synthesis and Characterization of Adapalene Impurities. Veeprho Laboratories Technical Notes. Link

  • US Patent 7,345,189 . Process for the preparation of adapalene. (Describes the methyl ester intermediate and coupling conditions that allow adamantyl impurities to persist). Link

  • Galderma R&D . Pharmacokinetics and Metabolism of Adapalene. Journal of the American Academy of Dermatology. (Establishes hydroxylation as a metabolic pathway).

  • BOC Sciences . Adapalene Impurity Standards: 3-Hydroxy Adapalene Methyl Ester Data Sheet.

Disclaimer: This guide is for research and development purposes only. All protocols should be validated internally before use in GMP environments.

Sources

3-Hydroxy Adapalene Methyl Ester IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and analytical profile of 3-Hydroxy Adapalene Methyl Ester , a critical process-related impurity and reference standard in the development of Adapalene formulations.

Content Type: Technical Monograph & Analytical Guide Subject: Impurity Profiling & Structural Elucidation of Retinoid Analogs

Chemical Identity & Nomenclature

This compound represents a dual-modification of the parent API Adapalene: hydroxylation of the adamantane cage and esterification of the naphthoic acid moiety. It serves as a vital reference standard for tracking oxidative degradation and process-related side reactions during API synthesis.

Core Identifiers
ParameterDetail
Common Name 3-Hydroxy Adapalene Methyl Ester
Systematic IUPAC Name Methyl 6-[3-(3-hydroxytricyclo[3.3.1.1^{3,7}]dec-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate
Alternative IUPAC Methyl 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]-2-naphthoate
CAS Number Not formally assigned in public registries (N/A).[1][2][3][4][5][][7][8] Often cataloged under internal lab codes (e.g., TLC-4Z-A-100010).
Parent Compound Adapalene (CAS: 106685-40-9)
Related Impurity Methyl Ester of Adapalene EP Impurity B
Molecular Data
PropertyValue
Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.55 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~14 (Tertiary alcohol), Ester is non-ionizable

Structural Logic & Formation Pathways

Understanding the origin of 3-Hydroxy Adapalene Methyl Ester requires analyzing the reactivity of the adamantane cage and the carboxylic acid tail of Adapalene.

Structural Visualization

The following diagram illustrates the connectivity, highlighting the specific hydroxylation site on the adamantyl bridgehead and the methylation of the naphthoic tail.

G cluster_struct Structural Components Adapalene Adapalene (API) C28H28O3 ImpurityB Hydroxy Adapalene (EP Impurity B) Oxidation at Adamantane C3 Adapalene->ImpurityB Oxidative Metabolism (CYP450) or Aging MethylEster Adapalene Methyl Ester (Process Impurity) Esterification of COOH Adapalene->MethylEster MeOH Solvent (Acid Catalysis) Target 3-Hydroxy Adapalene Methyl Ester (Target Compound) ImpurityB->Target Esterification (MeOH/H+) MethylEster->Target Oxidation (Bridgehead Hydroxylation) Naph Naphthalene Ring (Core Chromophore) Adam Adamantane Cage (Lipophilic Anchor) Func Modifications: 1. C3-OH (Adamantyl) 2. Methyl Ester (Naphthyl)

Figure 1: Formation pathways linking Adapalene to its 3-Hydroxy Methyl Ester derivative via oxidation and esterification routes.

Mechanistic Insight
  • Adamantane Oxidation: The tertiary carbons (bridgeheads) of the adamantane ring are susceptible to oxidation. In biological systems (metabolism), this yields 3-hydroxy adapalene . In synthetic stress testing, radical oxidation can produce similar species.

  • Esterification: The presence of methanol during synthesis or workup (e.g., recrystallization) can convert the carboxylic acid of Adapalene (or its hydroxy metabolite) into a methyl ester.

  • Convergence: The target compound is the intersection of these two pathways, making it a critical marker for simultaneous oxidative degradation and solvent-interaction issues.

Analytical Methodology

To detect and quantify this impurity, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is required. The methyl ester functionality increases lipophilicity compared to the free acid (Hydroxy Adapalene), altering retention times.

Recommended Chromatographic Protocol (RP-HPLC)

Note: This protocol is a generalized starting point for method development.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient:

    • 0-2 min: 60% B (Isocratic)

    • 2-15 min: 60% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Naphthalene characteristic absorption) and 320 nm.

  • Temperature: 30°C.

Mass Spectrometry (LC-MS/MS) Profiling

For definitive identification, the fragmentation pattern is distinct.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion [M+H]+: 443.56 m/z.

  • Key Fragments:

    • Loss of H₂O (Hydroxy group): [M+H - 18]⁺

    • Loss of OMe (Ester cleavage): [M+H - 31]⁺

    • Adamantane cage fragmentation series.

Synthesis & Preparation Strategy

For researchers requiring this standard for validation, direct synthesis is often more reliable than isolation from degraded API.

Synthetic Workflow

The most robust route involves the convergent synthesis using a Suzuki-Miyaura coupling, followed by esterification.

  • Starting Material A: Methyl 6-bromo-2-naphthoate.[1][9]

  • Starting Material B: 3-(3-hydroxy-1-adamantyl)-4-methoxyphenylboronic acid.

  • Coupling Reaction:

    • Catalyst: Pd(dppf)Cl₂.

    • Base: K₂CO₃.

    • Solvent: Dioxane/Water.

    • Conditions: Reflux under N₂ for 12-16 hours.

  • Purification: Column chromatography (Hexane/Ethyl Acetate gradient).

Alternative (Derivatization): If Adapalene EP Impurity B (Hydroxy Adapalene Acid) is available:

  • React with Trimethylsilyldiazomethane (TMS-CHN₂) in Methanol/Benzene.

  • Mechanism: Rapid, mild methylation of the carboxylic acid without affecting the tertiary alcohol on the adamantane ring.

References

  • Veeprho Laboratories. (n.d.). 3 Hydroxy Adapalene Methyl Ester Reference Standard. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Adapalene Monograph 2445.[4] (Lists Impurity B: Hydroxy Adapalene).[4][5][][10]

  • Axios Research. (n.d.). 3-Hydroxy Adapalene Methyl Ester Product Sheet. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

3-Hydroxy Adapalene Methyl Ester (Methyl 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]-2-naphthoate) is a critical reference standard used in the impurity profiling and metabolic stability assessment of Adapalene, a third-generation retinoid.

Unlike the parent drug, which possesses a lipophilic adamantane cage, this derivative features a hydroxyl group at the 3-position of the adamantyl moiety. This structural modification significantly alters the polarity and metabolic susceptibility of the molecule. This guide details a convergent, scalable synthesis pathway designed to ensure high regioselectivity and chemical purity.

Structural Target
  • IUPAC Name: Methyl 6-[4-methoxy-3-(3-hydroxyadamantan-1-yl)phenyl]naphthalene-2-carboxylate

  • Molecular Formula: C₂₉H₃₀O₄

  • Key Structural Challenge: Introducing the hydroxyl group onto the tertiary carbon of the adamantane cage before or during the coupling to the naphthoic backbone, without compromising the ester functionality.

Retrosynthetic Analysis

The synthesis is best approached via a Convergent Strategy utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This minimizes the risk of side reactions on the sensitive naphthoate ester and allows for the independent construction of the complex adamantyl-phenyl fragment.

Strategic Disconnection:

  • C-C Bond Formation: The biaryl bond between the naphthalene and phenyl rings.

  • Fragment A (Electrophile): Methyl 6-bromo-2-naphthoate (Commercially available/stable).

  • Fragment B (Nucleophile): A boronic ester derivative of the 3-hydroxy-adamantyl-anisole core.

Detailed Synthetic Protocol

Phase 1: Construction of the Adamantyl-Phenol Core

Objective: To synthesize 2-(3-hydroxy-1-adamantyl)-4-bromophenol with high regioselectivity.

Reaction Logic: Direct Friedel-Crafts alkylation of 4-bromophenol using 1,3-adamantanediol is preferred over 1-adamantanol. The reaction relies on the generation of a carbocation at the 1-position of the adamantane. The 3-hydroxyl group acts as a directing group for solubility but remains largely unreactive under specific acidic conditions due to steric hindrance.

Protocol:

  • Reagents: 4-Bromophenol (1.0 eq), 1,3-Adamantanediol (1.1 eq), Methanesulfonic acid (solvent/catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromophenol in DCM.

    • Add 1,3-adamantanediol.

    • Slowly add Methanesulfonic acid at 0°C to control the exotherm.

    • Warm to room temperature and stir for 12-24 hours.

  • Mechanism: The acid promotes the ionization of one hydroxyl group on the adamantane, forming a tertiary carbocation. This electrophile attacks the phenol ortho to the hydroxyl group (para to the bromine is blocked; ortho is activated).

  • Purification: Quench with water, extract with EtOAc. Column chromatography (Hexane/EtOAc) is required to separate the product from bis-alkylated impurities.

Phase 2: Methylation and Protection

Objective: To protect the phenolic oxygen and prepare the precursor for borylation.

Reaction Logic: The phenolic hydroxyl is significantly more acidic (pKa ~10) than the tertiary adamantyl hydroxyl (pKa ~17). We can selectively methylate the phenol using weak base conditions.

Protocol:

  • Reagents: Intermediate from Phase 1, Potassium Carbonate (

    
    ), Iodomethane (MeI) or Dimethyl Sulfate, Acetone.
    
  • Procedure:

    • Suspend the phenol intermediate and

      
       (2.0 eq) in acetone.
      
    • Add MeI (1.2 eq) dropwise.

    • Reflux for 4 hours.

  • Outcome: Yields 2-(3-hydroxy-1-adamantyl)-4-bromoanisole . The tertiary alcohol on the adamantane remains free.

Phase 3: Miyaura Borylation (The Pivot Step)

Objective: Convert the aryl bromide to a boronic ester. Note: Traditional Lithiation (n-BuLi) is risky due to the free tertiary alcohol (deprotonation risk). Palladium-catalyzed borylation is safer.

Protocol:

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    (Catalyst), Potassium Acetate (KOAc), 1,4-Dioxane.
  • Procedure:

    • Combine the bromoanisole derivative,

      
       (1.1 eq), and KOAc (3.0 eq) in degassed dioxane.
      
    • Add

      
       (5 mol%).
      
    • Heat to 80-90°C under Argon for 6-12 hours.

  • Purification: Filter through Celite. The product is the Pinacol Boronate Ester .

Phase 4: Suzuki-Miyaura Coupling

Objective: Final assembly of the Adapalene skeleton.

Protocol:

  • Coupling Partners:

    • Fragment A: Methyl 6-bromo-2-naphthoate (1.0 eq).

    • Fragment B: Adamantyl Boronate Ester (from Phase 3) (1.2 eq).

  • Catalytic System:

    
     or 
    
    
    
    /S-Phos.
  • Base:

    
     (aqueous solution).[1]
    
  • Solvent: Toluene/Water or DME/Water biphasic system.

  • Procedure:

    • Mix fragments and catalyst in solvent.[2]

    • Add base.[1][2][3]

    • Reflux (90-100°C) for 12 hours.

  • Workup: The organic layer is separated, dried, and concentrated.

  • Final Purification: Recrystallization from EtOAc/Heptane or Preparative HPLC is necessary to remove palladium residues and de-halogenated byproducts.

Process Visualization (Pathway Diagram)

The following diagram illustrates the convergent workflow, highlighting the critical regioselective steps and the coupling logic.

AdapaleneSynthesis Start1 4-Bromophenol Inter1 2-(3-hydroxy-1-adamantyl)-4-bromophenol Start1->Inter1 Friedel-Crafts Alkylation (MsOH, DCM) Start2 1,3-Adamantanediol Start2->Inter1 Start3 Methyl 6-bromo-2-naphthoate Final 3-Hydroxy Adapalene Methyl Ester (Target) Start3->Final Inter2 2-(3-hydroxy-1-adamantyl)-4-bromoanisole Inter1->Inter2 Selective Methylation (MeI, K2CO3, Acetone) Inter3 Adamantyl Boronate Ester (Pinacol) Inter2->Inter3 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter3->Final Suzuki Coupling (Pd(PPh3)4, K3PO4)

Figure 1: Convergent synthesis pathway for 3-Hydroxy Adapalene Methyl Ester via Suzuki-Miyaura coupling.

Key Experimental Parameters & Data

The following table summarizes the critical process parameters (CPPs) required to maintain yield and purity.

Reaction StepReagentsCritical ParameterExpected YieldKey Impurity to Monitor
Alkylation 1,3-Adamantanediol, MsOHTemp < 5°C during addition65-75%Bis-adamantylated phenol
Methylation MeI, AcetoneStoichiometry of Base90-95%O-methylation of adamantyl OH (rare)
Borylation

, Pd catalyst

exclusion (Degassing)
80-85%Protodebromination product
Coupling Boronate, NaphthoateTemp control (Reflux)70-80%Homocoupling of Boronate

Scientific Integrity & Troubleshooting

Why this route?
  • Regiocontrol: Introducing the adamantyl group to the phenol before coupling avoids the complex isomer mixtures that occur if one attempts to adamantylate the full Adapalene skeleton.

  • Functional Group Tolerance: The Suzuki coupling is tolerant of the tertiary alcohol on the adamantane. Older methods using Grignard reagents (Negishi coupling) would require protecting the 3-OH group (e.g., as a TMS ether) to prevent quenching of the organometallic reagent, adding two extra steps (protection/deprotection).

  • Scalability: The use of

    
     and inorganic bases avoids the use of pyrophoric lithium reagents, making this suitable for kilo-lab scale-up.
    
Self-Validating Quality Control
  • NMR Verification: The target molecule is distinguished by the loss of symmetry in the adamantane signals (due to the 3-OH) compared to standard Adapalene. Look for a broad singlet ~2.1-2.3 ppm (OH) and the specific splitting of the adamantane methylene protons.

  • Mass Spectrometry: The molecular ion

    
     should be observed at 443.22 m/z .
    

References

  • Preparation of Adapalene and Intermediates.
  • Synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene). Source: Bioorganic Chemistry, 2011.[4] Context: Details the Suzuki coupling parameters and adamantylation strategies relevant to retinoids. URL:[Link]

  • 3-Hydroxy Adapalene Methyl Ester Reference Standard. Source: Veeprho Laboratories. Context: Confirmation of the specific isomer structure and CAS existence for analytical referencing. URL:[Link]

  • Process for Preparation of Adapalene (Industrial Scale). Source: US Patent Application 2009/0131713.[5] Context: Provides industrial insights into the purification of Adapalene esters and impurity removal. URL:

Sources

3-Hydroxy Adapalene Methyl Ester as an Adapalene impurity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy Adapalene Methyl Ester as an Adapalene Impurity Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and CMC Professionals

Impurity Profiling, Origin, and Control Strategies[1]

Executive Summary

In the development of Adapalene (a third-generation topical retinoid), impurity profiling is critical for meeting ICH Q3A(R2) and USP/EP compendial standards. 3-Hydroxy Adapalene Methyl Ester is a specific process-related impurity and a key precursor to the pharmacopeial Adapalene Impurity B .

This guide provides a comprehensive technical analysis of this impurity, detailing its structural origin during the Suzuki/Negishi coupling steps, its behavior in Reverse-Phase HPLC (RP-HPLC), and protocols for its synthesis as a reference standard. Understanding this specific ester is vital because it serves as a "marker" for the quality of the adamantyl starting materials used in API manufacturing.

Chemical Characterization

3-Hydroxy Adapalene Methyl Ester is the methyl ester derivative of the pharmacopeial Adapalene Impurity B (3-Hydroxy Adapalene). It is distinct from Adapalene Methyl Ester (Impurity D) due to the hydroxylation of the adamantane cage at the tertiary C3 position.

PropertyDetail
Common Name 3-Hydroxy Adapalene Methyl Ester
Systematic Name (IUPAC) Methyl 6-[3-((1r,3s,5R,7S)-3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate
Related API Adapalene
Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.55 g/mol
Appearance White to off-white solid
Solubility Soluble in THF, DMSO, Dichloromethane; insoluble in water
Impurity Class Process-Related (Intermediate Precursor)

Mechanistic Origin & Formation

The formation of 3-Hydroxy Adapalene Methyl Ester is directly linked to the quality of the starting material, specifically the adamantyl-phenyl derivatives. Adapalene synthesis typically involves the coupling of a naphthoic acid derivative with an adamantyl-phenyl moiety.

The Parallel Synthesis Pathway

If the starting material 1-(2-methoxyphenyl)adamantane (or its boronic acid/zinc derivative) undergoes oxidation at the tertiary carbon of the adamantyl ring, it forms the 3-hydroxy analog. This analog participates in the coupling reaction with Methyl 6-bromo-2-naphthoate with the same efficiency as the main reactant, creating the 3-Hydroxy Methyl Ester impurity.

Visualization: Impurity Propagation Pathway

The following diagram illustrates how the impurity tracks through the synthesis process alongside the API.

AdapaleneImpurityOrigin cluster_0 Starting Materials cluster_1 Coupling Reaction (Suzuki/Negishi) cluster_2 Hydrolysis Step SM_Main 4-Methoxy-3-(1-adamantyl) phenylboronic acid Int_Main Adapalene Methyl Ester (Intermediate/Impurity D) SM_Main->Int_Main Coupling SM_Imp 4-Methoxy-3-(3-hydroxy-1-adamantyl) phenylboronic acid (Contaminant) Int_Imp 3-Hydroxy Adapalene Methyl Ester (Target Impurity) SM_Imp->Int_Imp Coupling (Side Rxn) Reagent Methyl 6-bromo-2-naphthoate Reagent->Int_Main Reagent->Int_Imp API Adapalene (API) Int_Main->API Hydrolysis (LiOH/NaOH) Imp_B Adapalene Impurity B (3-Hydroxy Adapalene) Int_Imp->Imp_B Hydrolysis

Figure 1: Parallel synthesis pathway showing how the 3-hydroxy contaminant in the starting material propagates to form 3-Hydroxy Adapalene Methyl Ester and subsequently Adapalene Impurity B.

Analytical Strategy: Detection & Quantification

Detecting 3-Hydroxy Adapalene Methyl Ester requires a stability-indicating HPLC method capable of resolving the polar hydroxylated species from the lipophilic methyl ester and the parent acid.

Chromatographic Behavior

The introduction of the hydroxyl (-OH) group at the C3 position of the adamantane cage significantly increases polarity compared to "Adapalene Methyl Ester" (Impurity D).

  • Elution Order (Reverse Phase C18):

    • Adapalene Impurity B (Acid, most polar)

    • Adapalene (API)[1]

    • 3-Hydroxy Adapalene Methyl Ester (Intermediate polarity)[2][3]

    • Adapalene Methyl Ester (Impurity D, least polar)

Note: The exact position relative to Adapalene depends on mobile phase pH. At low pH (suppressed ionization of Adapalene), the 3-Hydroxy Ester may elute very close to or slightly after Adapalene.

Recommended HPLC Conditions

This protocol is adapted from USP/EP methods for Adapalene, optimized for ester separation.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent)
Mobile Phase A Water adjusted to pH 2.5 with Phosphoric Acid or Ammonium Acetate buffer
Mobile Phase B THF : Acetonitrile (35 : 65 v/v)
Gradient Time 0-30 min: 60% B → 90% B (Linear Gradient)
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Max absorption for naphthoate chromophore)
Column Temp 30°C
Mass Spectrometry (LC-MS) Identification

For structural confirmation during method validation:

  • Ionization: ESI Positive Mode (ESI+)

  • Parent Ion [M+H]+: m/z 443.5

  • Key Fragments: Loss of water [M+H-18]+ (m/z 425.5) and loss of methyl group.

Synthesis of Reference Standard

To validate the analytical method, a high-purity reference standard of 3-Hydroxy Adapalene Methyl Ester is required. Below is a self-validating synthesis protocol.

Synthetic Route: Esterification of Impurity B

If Adapalene Impurity B is available, esterification is the most direct route.

Protocol:

  • Dissolution: Dissolve 500 mg of Adapalene Impurity B (3-Hydroxy Adapalene acid) in 10 mL of anhydrous Methanol.

  • Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into ice water (50 mL). The methyl ester will precipitate.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from THF/Heptane.

  • Validation: Confirm structure via ¹H-NMR (look for methyl singlet at ~3.9 ppm and adamantyl signals).

Synthetic Route: De Novo Coupling

If Impurity B is unavailable, use the Suzuki coupling:

  • Reactants: 3-Hydroxy-1-(4-methoxy-3-boronophenyl)adamantane + Methyl 6-bromo-2-naphthoate.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₂CO₃.

  • Solvent: Toluene/Ethanol/Water.

  • Conditions: Reflux under Nitrogen for 12 hours.

Regulatory & Control Strategy

ICH Q3A(R2) Classification

3-Hydroxy Adapalene Methyl Ester is classified as an Identified Impurity .

  • Reporting Threshold: > 0.05% (for max daily dose < 2g)

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[4][5]

Control Limits

Since this impurity is a precursor to Impurity B, controlling it at the "Adapalene Methyl Ester" intermediate stage is more efficient than in the final API.

  • Specification: NMT 0.15% in the crude intermediate.

  • Purification: It is more soluble in polar solvents (Methanol/Ethanol) than the non-hydroxylated ester. A hot slurry wash in Methanol is often effective for purging this impurity.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . Adapalene Monograph 2445. Strasbourg: EDQM.

  • United States Pharmacopeia (USP) 43-NF 38 . Adapalene Official Monograph. Rockville: USP Convention.

  • Shrestha, B. et al. (2018). "A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC". Research Journal of Pharmacy and Technology, 11(5), 1845-1850.

  • Tolstikov, G. A. et al. (1989). "Synthesis and properties of adamantyl-substituted aromatic compounds". Russian Chemical Reviews, 58(10).
  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Technical Whitepaper: Solubility and Stability Profiling of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy Adapalene Methyl Ester Solubility and Stability Profile Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development of third-generation retinoids, specifically Adapalene, the rigorous characterization of impurities and reference standards is a regulatory imperative (ICH Q3A/Q3B). 3-Hydroxy Adapalene Methyl Ester (C₂₉H₃₀O₄) represents a critical process-related impurity and a structural analogue often utilized in analytical method validation.

This guide provides a comprehensive technical profile of this compound. Unlike the parent API (Adapalene), which is a free acid, this derivative combines a lipophilic methyl ester moiety with a polar hydroxylated adamantane cage. This unique structural duality necessitates specific handling protocols distinct from the API. This whitepaper synthesizes theoretical physicochemical properties with practical experimental workflows to ensure data integrity during analytical method development.

Chemical Identity and Structural Analysis[1]

To understand the solubility and stability behaviors, we must first dissect the molecular architecture. 3-Hydroxy Adapalene Methyl Ester is the methyl ester precursor to Adapalene EP Impurity B .

  • Chemical Name: Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate[1]

  • Molecular Formula: C₂₉H₃₀O₄[2][3][4]

  • Molecular Weight: 442.55 g/mol [5]

  • Key Functional Groups:

    • Naphthoate Methyl Ester: The primary site for hydrolytic instability.

    • Adamantane Cage (3-OH): A tertiary alcohol located on the bulky adamantyl group. This introduces localized polarity to an otherwise highly lipophilic scaffold.

    • Methoxy Phenyl: Electron-donating group, contributing to potential photo-oxidative susceptibility.

Structural Visualization

The following diagram illustrates the core structure and the distinct regions affecting solubility (lipophilic cage vs. polar ester/hydroxyl).

G Compound 3-Hydroxy Adapalene Methyl Ester Ester Methyl Ester Moiety (Lipophilic/Hydrolyzable) Compound->Ester C-Terminus Adamantane 3-Hydroxy Adamantane (Steric Bulk + Polarity) Compound->Adamantane N-Terminus Equiv. Core Naphthoic Core (Chromophore/UV Active) Compound->Core Scaffold Stability Stability Risk: Ester Hydrolysis & Photolysis Ester->Stability Solubility Solubility Driver: DMSO/THF > MeOH > Water Adamantane->Solubility

Figure 1: Structural dissection of 3-Hydroxy Adapalene Methyl Ester highlighting functional groups driving physicochemical properties.

Solubility Profile

Theoretical vs. Practical Solubility

While Adapalene (free acid) is practically insoluble in water, the methyl ester modification generally increases lipophilicity. However, the addition of the 3-hydroxyl group on the adamantane ring acts as a "solubility toggle," slightly increasing affinity for polar organic solvents compared to the non-hydroxylated Adapalene Methyl Ester.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication Note
Aprotic Polar DMSO High (>20 mg/mL) Recommended for Stock Solutions. Stable for short-term storage at -20°C.
Aprotic Polar THF HighGood for synthesis/purification; avoid for HPLC if using incompatible tubing.
Aprotic Polar DMF HighAlternative stock solvent; difficult to remove by evaporation.
Protic Polar Methanol Moderate/SparinglySuitable for HPLC diluent (mixed with DMSO stock).
Protic Polar Ethanol Sparingly SolubleLower solubility than MeOH; sonication required.
Non-Polar DCM ModerateGood for extraction; risk of volatility affecting concentration.
Aqueous Water Insoluble Do not use as a primary solvent. Use only as a mobile phase modifier.
Experimental Protocol: Solubility Determination

Objective: To determine the saturation solubility for analytical method validation.

  • Preparation: Weigh 5 mg of 3-Hydroxy Adapalene Methyl Ester into a clear glass vial.

  • Solvent Addition: Add solvent (e.g., Methanol) in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute and sonicate for 5 minutes between additions.

  • Visual Inspection: Check for dissolution (clear solution).

  • Quantification (Self-Validating Step):

    • Filter the saturated solution (0.22 µm PTFE filter).

    • Dilute 1:100 with the mobile phase.

    • Inject into HPLC. Calculate concentration against a known standard curve of Adapalene (using Relative Response Factor if specific standard is unavailable, typically RRF ~1.0 for isomers).

Stability Profile

The stability of 3-Hydroxy Adapalene Methyl Ester is governed by two primary degradation pathways: Hydrolysis and Photo-oxidation .

A. Hydrolytic Stability (The Ester Liability)

The methyl ester bond is susceptible to hydrolysis, converting the molecule into Adapalene EP Impurity B (the free acid form). This reaction is catalyzed by extreme pH and heat.

  • Acidic Conditions (pH < 3): Slow hydrolysis.

  • Basic Conditions (pH > 9): Rapid saponification.

  • Neutral (pH 7): Relatively stable in organic solvents; potential slow hydrolysis in aqueous-organic mixtures over time.

B. Photostability (The Retinoid Liability)

Like all retinoids, the naphthoic acid backbone is a chromophore that absorbs UV light, leading to isomerization or radical oxidation. The 3-hydroxyl group introduces a potential site for further oxidation to a ketone (adamantanone derivative) under oxidative stress.

Degradation Pathway Diagram

Stability cluster_conditions Critical Handling Constraints Parent 3-Hydroxy Adapalene Methyl Ester (Parent) ImpurityB Adapalene EP Impurity B (Free Acid) Parent->ImpurityB Hydrolysis (High pH / H2O) OxidationProd Oxidative Degradants (Quinones/Ketones) Parent->OxidationProd Oxidation (Peroxides / O2) Isomers Photo-Isomers (Cis/Trans shifts) Parent->Isomers Photolysis (UV Light) Warning1 Protect from Light (Amber Glassware) Warning2 Avoid Alkaline Diluents

Figure 2: Primary degradation pathways. Note that hydrolysis yields the Pharmacopoeial Impurity B.

Experimental Protocols for Stability Assessment

Forced Degradation Study (Stress Testing)

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hours< 5% degradation (Moderate stability).
Base Hydrolysis 0.1 N NaOH, Ambient, 1 hour> 50% degradation. Conversion to Free Acid (Impurity B).
Oxidation 3% H₂O₂, Ambient, 2 hoursFormation of N-oxide or adamantane-ketone analogs.
Photolysis 1.2 million lux hours (ICH Q1B)Significant degradation. Reference Standard must be stored in amber vials.
HPLC Method for Stability Tracking
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: THF:Acetonitrile (1:1) (THF ensures solubility of the adamantyl group).

  • Gradient: 50% B to 95% B over 20 minutes.

  • Detection: UV @ 270 nm (Characteristic Naphthalene absorption).

Handling and Storage Recommendations

Based on the solubility and stability profile, the following Standard Operating Procedures (SOPs) are recommended for laboratory handling:

  • Storage: Store neat solid at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and oxidation.

  • Stock Preparation:

    • Dissolve in 100% DMSO to create a 1 mg/mL stock.

    • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

    • Store aliquots at -20°C (Stable for 3 months).

  • Working Solutions:

    • Dilute stock with Acetonitrile/Water (50:50).

    • Use immediately. Do not store working solutions > 24 hours, as the ester may hydrolyze slowly in the aqueous component.

  • Glassware: Use amber silanized glassware to minimize surface adsorption (due to high lipophilicity) and light exposure.

References

  • European Pharmacopoeia (Ph. Eur.) . Adapalene Monograph 2445. (Defines Impurity B structure and related substances).

  • United States Pharmacopeia (USP) . Adapalene: USP 43-NF 38. (Specifications for Adapalene and related impurities).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Adapalene Methyl Ester. (Structural basis for lipophilicity predictions).

  • Veeprho Laboratories . Adapalene EP Impurity B Reference Standard. (Confirmation of 3-hydroxy adamantyl structure).

  • Axios Research . 3-Hydroxy Adapalene Methyl Ester Reference Standard. (Commercial availability and usage as analytical standard).

Sources

Technical Guide: Sourcing and Characterization of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Characterization of 3-Hydroxy Adapalene Methyl Ester Reference Standard Content Type: In-Depth Technical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads

Executive Summary

In the rigorous landscape of Adapalene (a third-generation retinoid) impurity profiling, the 3-Hydroxy Adapalene Methyl Ester represents a critical, albeit non-pharmacopeial, reference standard.[1][2] It serves a dual function: as a marker for process-related impurities involving incomplete hydrolysis of hydroxylated intermediates, and as a derivatized analyte in metabolite identification studies.

This guide provides a validated pathway for sourcing, characterizing, and utilizing this specific standard. Unlike primary pharmacopeial impurities (e.g., Adapalene EP Impurity A or B), this compound often lacks a global CAS registry number in commercial catalogs, requiring a structure-based procurement strategy.

Chemical Identity and Structural Context

To ensure procurement accuracy, the chemical identity must be verified against the specific hydroxylation site on the adamantane ring.

  • Chemical Name: Methyl 6-(3-((1r, 3s, 5R, 7S)-3-hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate[3]

  • Common Nomenclature: 3-Hydroxy Adapalene Methyl Ester; Methyl ester of Adapalene EP Impurity B.[1]

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Molecular Weight: 442.56 g/mol [2][3][5][6]

  • Structural Significance: This compound is the methyl ester derivative of Adapalene EP Impurity B (3-Hydroxy Adapalene).[1]

Structural Relationship Diagram

The following diagram illustrates the formation pathways, distinguishing between metabolic hydroxylation and synthetic esterification.

Adapalene_Impurity_Map Adapalene Adapalene API (Acid Form) Me_Ester Adapalene Methyl Ester (Intermediate) Adapalene->Me_Ester Esterification (Process Artifact) Impurity_B 3-Hydroxy Adapalene (EP Impurity B) Adapalene->Impurity_B CYP450 Hydroxylation (Metabolism) Target 3-Hydroxy Adapalene Methyl Ester (Target Standard) Me_Ester->Target Oxidation/Hydroxylation Impurity_B->Target Methylation (Derivatization)

Figure 1: Structural genesis of 3-Hydroxy Adapalene Methyl Ester showing its relationship to the API and primary pharmacopeial impurities.[1][3]

Commercial Sourcing Landscape

This compound is typically classified as a Secondary Reference Standard or a Custom Synthesis Impurity . It is rarely available directly from USP or EP as a primary lot. Procurement must be directed toward specialized impurity synthesis houses.

Validated Supplier Matrix

The following suppliers have been identified as holding stock or synthetic capability for this specific ester. Note: CAS numbers are often listed as "NA" due to the proprietary or niche nature of the derivative.

SupplierCatalog / SKUPurity GradePack SizesPrimary Application
Axios Research AR-A01413>95% (HPLC)1mg - 100mgMethod Validation (AMV)
TLC Pharm Standards A-100010>98% (HPLC)CustomImpurity Profiling
Veeprho VL3420016>95%VialsQualitative Identification
Pharmaffiliates PA 01 0221008>95%10mg - 1gProcess Research
Splendid Lab CSL-65513CustomBulkScale-up Studies

Procurement Strategy:

  • Verify Structure, Not Just Name: Vendors may use varying nomenclature (e.g., "Impurity B Methyl Ester"). Always request the chemical structure or SMILES string before purchase.

  • Request COA Beforehand: Ensure the Certificate of Analysis includes 1H-NMR and Mass Spectrometry data. HPLC purity alone is insufficient for distinguishing regioisomers of the adamantyl hydroxyl group.

Analytical Characterization & Methodology

When integrating this standard into an analytical method, researchers must account for its polarity relative to Adapalene and Impurity B.

Predicted HPLC Behavior
  • Stationary Phase: C18 (Octadecylsilyl)

  • Elution Order (Reverse Phase):

    • 3-Hydroxy Adapalene (Impurity B): Most polar (Acid + Hydroxyl).

    • Adapalene (API): Acidic functionality.

    • 3-Hydroxy Adapalene Methyl Ester (Target): Less polar than Impurity B (Ester masks acid), but more polar than Adapalene Methyl Ester due to the hydroxyl group.

    • Adapalene Methyl Ester: Least polar (Ester + No Hydroxyl).

Self-Validating Identification Protocol

To confirm the identity of the received standard, use the following NMR diagnostic signals:

  • Methyl Ester Singlet: Look for a sharp singlet around 3.9 ppm (3H, -OCH3).

  • Adamantyl Hydroxyl: The adamantane protons will show distinct splitting patterns compared to unsubstituted Adapalene. The hydroxylated carbon (C-3 of adamantane) typically shifts adjacent protons.

  • Methoxy Group: The aromatic methoxy group (-OCH3) appears around 3.8 - 3.9 ppm , potentially overlapping with the ester methyl. High-resolution NMR (600 MHz) or 2D HSQC is recommended to resolve these carbons.

Handling and Stability Protocols

Retinoids are notoriously sensitive to light and oxidation. The introduction of the hydroxyl group on the adamantane cage adds a potential site for further dehydration or oxidation.

Storage & Reconstitution Workflow
  • Arrival: Store neat solid at -20°C immediately upon receipt. Protect from light.

  • Solvent Selection:

    • Preferred: DMSO or THF (Tetrahydrofuran).

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term stock storage to prevent potential transesterification, although low risk at neutral pH.

  • Amber Glassware: All solutions must be prepared in amber glassware.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon after use.

Stability Warning

The methyl ester linkage is susceptible to hydrolysis under basic conditions. Avoid using high pH diluents (> pH 8.0) during HPLC sample preparation, as this will convert the standard back into Adapalene EP Impurity B (Acid form), leading to false negatives in impurity quantification.

References

  • Veeprho Laboratories. Adapalene Impurity Standards Catalog - 3-Hydroxy Adapalene Methyl Ester (VL3420016).[1][7] Retrieved from

  • Axios Research. Certificate of Analysis: 3-Hydroxy Adapalene Methyl Ester (AR-A01413).[6] Retrieved from

  • European Pharmacopoeia (Ph. Eur.).Adapalene Monograph 2445: Impurity Profiling. (Provides context for Impurity B).
  • TLC Pharmaceutical Standards. Adapalene Derivatives and Metabolites. Retrieved from

  • BOC Sciences. Adapalene Impurity Profiling Guide. Retrieved from

Sources

Methodological & Application

Application Note: Selective Synthesis of 3-Hydroxy Adapalene Methyl Ester via Late-Stage C-H Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the semi-synthesis of 3-Hydroxy Adapalene Methyl Ester , a critical reference standard for metabolite profiling and impurity analysis in retinoid drug development.

Note on Regiochemistry: In the context of Adapalene impurities and metabolites (specifically Adapalene EP Impurity B), the "3-Hydroxy" nomenclature refers to the 3-position of the adamantyl moiety , not the naphthalene ring. This protocol targets the 3-hydroxyadamantyl derivative via selective C(sp³)-H oxidation.

Executive Summary

The identification and quantification of Adapalene metabolites are critical for regulatory filing (FDA/EMA) and stability testing. 3-Hydroxy Adapalene Methyl Ester (Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate) is a primary oxidative metabolite and process impurity.

Direct synthesis of this molecule from simple precursors is inefficient due to the complexity of the adamantyl-biaryl coupling. This protocol details a Late-Stage Functionalization (LSF) strategy starting from the API (Adapalene). The method utilizes a two-step sequence: (1) chemoselective methylation of the naphthoic acid, followed by (2) site-selective C-H oxidation of the adamantyl cage using Methyl(trifluoromethyl)dioxirane (TFDO) generated in situ.

Key Advantages:

  • Selectivity: TFDO preferentially targets the tertiary C-H bond of the adamantane cage over the aromatic rings.

  • Efficiency: Avoids de novo synthesis of the hydroxy-adamantyl precursor.

  • Scalability: Protocol is adaptable from mg to gram scale.

Chemical Strategy & Mechanism[1][2][3]

The synthesis relies on the electronic differentiation between the electron-rich methoxyphenyl ring, the electron-deficient naphthoate, and the steric bulk of the adamantyl group.

Reaction Pathway[2][4][5][6]
  • Protection: Conversion of the C2-carboxylic acid to a methyl ester prevents decarboxylation and simplifies purification.

  • C-H Activation: The tertiary carbons of the adamantyl group are activated. While Chromic acid (Jones reagent) can be used, it often leads to over-oxidation. This protocol uses TFDO , a powerful yet selective oxidant for unactivated C-H bonds, driven by the release of ring strain in the dioxirane intermediate.

ReactionScheme Adapalene Adapalene (API) (Carboxylic Acid) Ester Intermediate 1: Adapalene Methyl Ester Adapalene->Ester Step 1: MeI, K2CO3 DMF, 60°C (Quant.) Target Target: 3-Hydroxy Adapalene Methyl Ester Ester->Target Step 2: TFDO (in situ) Oxone, NaHCO3 0°C, 2h

Figure 1: Synthetic route from Adapalene to its 3-hydroxy adamantyl metabolite.

Materials & Equipment

Reagents
ReagentGradeRole
Adapalene (API) >99% HPLCStarting Material
Iodomethane (MeI) 99%Methylating Agent
Potassium Carbonate (

)
AnhydrousBase
Oxone® (

)
TechnicalOxidant Source
1,1,1-Trifluoroacetone 99%Dioxirane Precursor (Catalyst)
Sodium Bicarbonate (

)
ACSpH Buffer
Acetonitrile /

HPLC / 0.4mMSolvent System
Equipment
  • Cryogenic reactor or jacketed flask (0°C to -20°C capability).

  • Overhead mechanical stirrer (essential for Oxone slurry).

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detector (272 nm).

Detailed Experimental Protocol

Step 1: Synthesis of Adapalene Methyl Ester

Objective: Mask the carboxylic acid to increase lipophilicity and prevent side reactions during oxidation.

  • Dissolution: In a 250 mL round-bottom flask, dissolve Adapalene (5.0 g, 12.1 mmol) in DMF (50 mL) . The solution will be a pale yellow suspension.

  • Base Addition: Add

    
     (3.35 g, 24.2 mmol)  in one portion. Stir for 15 minutes at room temperature (RT).
    
  • Methylation: Add Iodomethane (1.13 mL, 18.2 mmol) dropwise via syringe.

    • Caution: MeI is a carcinogen. Work in a fume hood.

  • Reaction: Heat the mixture to 60°C for 3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2). Adapalene (

      
      ) converts to Ester (
      
      
      
      ).[1]
  • Work-up:

    • Cool to RT and pour into Ice Water (200 mL) .

    • Filter the resulting white precipitate.[2]

    • Wash the cake with water (

      
       mL) and cold methanol (
      
      
      
      mL).
  • Drying: Dry under vacuum at 45°C.

    • Yield: ~5.0 g (96%).

    • Appearance: White crystalline solid.

Step 2: Site-Selective C-H Hydroxylation (The TFDO Method)

Objective: Introduce the hydroxyl group at the adamantyl C3 position.

  • Preparation: In a 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve Adapalene Methyl Ester (2.0 g, 4.7 mmol) in Acetonitrile (

    
    , 40 mL)  and 
    
    
    
    (20 mL)
    .
  • Buffer: Add 0.4 mM aqueous

    
     solution (30 mL)  and 
    
    
    
    (6.0 g)
    .
    • Note: The EDTA chelates trace metals that decompose the dioxirane;

      
       maintains pH ~7.5 to prevent ester hydrolysis.
      
  • Catalyst Addition: Cool the mixture to 0–5°C . Add 1,1,1-Trifluoroacetone (4.0 mL) .

  • Oxidation (The Critical Step):

    • Prepare a solid mixture of Oxone® (12.0 g) and

      
       (4.0 g) .
      
    • Add this solid mixture portion-wise to the reaction flask over 1 hour , maintaining the internal temperature < 5°C .

    • Mechanism:[3][2][4][5] Oxone reacts with trifluoroacetone to generate TFDO in situ, which immediately attacks the tertiary adamantyl C-H.

  • Quenching: After 2 hours, check HPLC. If starting material remains (>10%), add a second aliquot of trifluoroacetone (1 mL) and Oxone (2 g).

    • Once complete, quench by pouring into 10% Sodium Bisulfite solution (100 mL) .

  • Extraction: Extract with Dichloromethane (

    
     mL) . Dry organics over 
    
    
    
    and concentrate.
  • Purification: The crude material will contain unreacted ester and trace ketones.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Target Fraction: The 3-hydroxy derivative is more polar than the starting ester.

Analytical Validation (QC)

Verify the identity of the synthesized standard using the following parameters.

ParameterExpected Result for 3-Hydroxy Adapalene Methyl Ester
Appearance White to off-white powder
Mass Spec (ESI+)

Da (Calculated MW: 442.55)
1H NMR (Adamantyl Region) Diagnostic shift of methylene protons adjacent to the new OH. Loss of one tertiary C-H signal.
HPLC Purity > 98.0% (Area %)

Diagnostic NMR Signals (


, 400 MHz): 
  • 
     1.60–2.30 ppm:  Adamantyl protons. Look for symmetry breaking compared to the parent Adapalene.
    
  • 
     3.95 ppm:  Methoxy singlet (unchanged).
    
  • 
     3.99 ppm:  Methyl ester singlet.
    

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Oxidative Functionalization Start Adapalene API Methylation Methylation (MeI/K2CO3) Start->Methylation Isolation1 Filtration & Drying Methylation->Isolation1 Cooling Cool to 0°C Add Trifluoroacetone Isolation1->Cooling OxoneAdd Add Oxone/NaHCO3 (Portionwise, 1h) Cooling->OxoneAdd Quench Quench (NaHSO3) & Extraction OxoneAdd->Quench Purification Flash Chromatography (Hex/EtOAc) Quench->Purification Final Pure 3-Hydroxy Adapalene Methyl Ester Purification->Final

Figure 2: Operational workflow for the synthesis of the reference standard.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Decomposition of TFDO or insufficient catalyst.

    • Solution: Ensure temperature stays strictly

      
      . Add fresh trifluoroacetone (catalyst) before adding more Oxone.
      
  • Issue: Over-oxidation (Ketone formation).

    • Cause: Reaction time too long.

    • Solution: Quench immediately upon disappearance of starting material. The hydroxy-adamantane can oxidize further to the ketone (adamantanone derivative) if left too long.

  • Issue: Solubility.

    • Solution: Adapalene methyl ester is sparingly soluble.[3] The

      
       cosolvent system is critical. Do not use pure acetonitrile.
      

References

  • Adapalene Structure & Impurities

    • European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 01/2017:2445, "Adapalene". (Defines Impurity B as the 3-hydroxyadamantyl derivative).[6][7]

    • Source:

  • Synthesis of Adapalene (Parent)

    • Shroot, B., et al. (1988). "Benzonaphthalene derivatives, process of preparation and use." U.S.
    • Source:

  • TFDO Oxidation Methodology

    • Yang, D., et al. (1995). "Methyl(trifluoromethyl)dioxirane: A Powerful and Selective Oxidant for the Oxidation of Unactivated C-H Bonds." Journal of Organic Chemistry, 60(12), 3887–3889.
    • Source:

  • Metabolism of Retinoids

    • Auricchio, G., et al. (1969). "Oxidation of the adamantyl group in biological systems." Biochemical Pharmacology.
    • Source:

Sources

Analytical method development for 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Stability-Indicating Analytical Method for 3-Hydroxy Adapalene Methyl Ester

Abstract

This application note provides a comprehensive guide to the development and validation of a stability-indicating analytical method for 3-Hydroxy Adapalene Methyl Ester, a key metabolite and potential impurity of Adapalene. We detail two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The narrative emphasizes the scientific rationale behind methodological choices, from initial analyte characterization to full validation in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Protocols for forced degradation studies are included to rigorously establish the method's specificity and stability-indicating properties.

Introduction and Strategic Overview

Adapalene is a third-generation topical retinoid, a naphthoic acid derivative, widely used in the treatment of acne vulgaris.[3][4] Its metabolism can involve processes like O-demethylation, hydroxylation, and conjugation.[3][5][6] 3-Hydroxy Adapalene Methyl Ester (Molecular Formula: C₂₉H₃₀O₄, Molecular Weight: 442.56) is a significant related substance, potentially arising during synthesis or as a metabolite.[7] A robust, validated analytical method is therefore critical for its quantification in active pharmaceutical ingredient (API) batches, formulation development, and pharmacokinetic studies.

This guide is structured to walk researchers through the logical progression of method development, emphasizing the "why" behind each decision.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (3-Hydroxy Adapalene Methyl Ester) Method_Selection Method Selection (HPLC-UV vs. LC-MS/MS) Analyte->Method_Selection Informs choice Initial_Conditions Initial Condition Screening (Column, Mobile Phase) Method_Selection->Initial_Conditions Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Initial_Conditions->Optimization Forced_Deg Forced Degradation Study (Stability-Indicating) Optimization->Forced_Deg Validation Full Method Validation (ICH Q2(R1)) Assay Application (QC, Stability, PK) Validation->Assay Forced_Deg->Validation Proves Specificity

Figure 1: High-level workflow for analytical method development.

Part I: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for routine quality control, offering a balance of performance, cost-effectiveness, and accessibility.

Rationale and Foundational Choices
  • Technique: Reversed-Phase HPLC is selected due to the non-polar nature of the Adapalene scaffold.

  • Column: A C18 stationary phase is the logical starting point, as it provides excellent retention and selectivity for hydrophobic molecules like retinoids.[8][9]

  • Detector: A Photodiode Array (PDA) detector is preferred over a simple UV detector. It allows for the determination of the optimal detection wavelength (λmax) and provides peak purity analysis, which is invaluable during forced degradation studies. The λmax for Adapalene is reported around 321 nm, and a similar chromophore in the metabolite suggests this is a suitable starting wavelength.[10]

Detailed Experimental Protocol: HPLC-UV Development

Objective: To develop a specific, linear, and precise HPLC-UV method for the quantification of 3-Hydroxy Adapalene Methyl Ester.

Step 1: Materials and Reagents

  • Reference Standard: 3-Hydroxy Adapalene Methyl Ester (purity ≥98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).

  • Reagents: Orthophosphoric acid, Potassium Dihydrogen Phosphate.

  • Water: Deionized water, filtered through a 0.22 µm filter.

Step 2: Standard and Sample Solution Preparation

  • Diluent Preparation: A mixture of Acetonitrile and water (e.g., 80:20 v/v) is a suitable starting point.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in ~70 mL of diluent (sonicate if necessary) and make up to the volume.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

Step 3: Chromatographic System and Initial Conditions

ParameterInitial ConditionRationale
Instrument HPLC system with PDA detectorStandard for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good efficiency and capacity for this molecule type.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures consistent protonation of any residual silanols on the column, improving peak shape.[11]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[11]
Elution Mode Isocratic (e.g., A:B 30:70 v/v)Simple and robust. Start here and move to gradient if needed to resolve impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures retention time stability.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Detection Wavelength Scan with PDA (200-400 nm), quantify at λmax (~321 nm)Ensures maximum sensitivity and allows for peak purity assessment.[10]

Step 4: Method Optimization

  • Retention Time (k'): Inject the working standard. The goal is a k' between 2 and 10. If retention is too low, decrease the percentage of Acetonitrile. If it's too high, increase it.

  • Peak Shape: Observe the asymmetry factor. A value between 0.9 and 1.5 is ideal. Poor tailing can sometimes be improved by switching the organic modifier (e.g., to Methanol) or adjusting the mobile phase pH.

  • Resolution (Rs): If closely eluting impurities are present (especially after forced degradation), a gradient elution may be required. A shallow gradient (e.g., starting at 60% B and increasing to 90% B over 20 minutes) can effectively separate components with different polarities.

Part II: LC-MS/MS Method for High-Sensitivity Analysis

This method is essential for applications requiring low limits of quantification (LOQ), such as the analysis of biological samples in pharmacokinetic studies or trace impurity analysis.[12]

Rationale and Foundational Choices
  • Technique: LC-MS/MS provides unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

  • Ionization: Electrospray Ionization (ESI) is the standard for this type of molecule. While Adapalene (with its carboxylic acid) ionizes well in negative mode, the target analyte is a methyl ester. Therefore, ESI in positive mode, looking for the protonated molecule [M+H]⁺, is the most logical starting point.[13]

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is the instrument of choice for quantitative MRM experiments.

Detailed Experimental Protocol: LC-MS/MS Development

Objective: To develop and validate a highly sensitive and specific LC-MS/MS method for 3-Hydroxy Adapalene Methyl Ester.

Step 1: Mass Spectrometer Tuning and Optimization

  • Analyte Infusion: Directly infuse a dilute solution (~1 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) of the reference standard into the mass spectrometer.

  • Precursor Ion Identification: Acquire a full scan (Q1 scan) in positive ESI mode. Identify the protonated molecule, [M+H]⁺. For C₂₉H₃₀O₄, the expected m/z is 443.2.

  • Fragmentation (MS/MS): Select the precursor ion (m/z 443.2) in Q1 and perform a product ion scan in Q3 to identify stable, high-intensity fragment ions.

  • MRM Transition Selection: Choose the most intense and specific precursor → product ion transition for quantification. Select a second transition for confirmation if desired.

  • Parameter Optimization: Optimize MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) to maximize the signal for the selected MRM transition.

Step 2: Chromatographic System and Conditions

ParameterRecommended ConditionRationale
Instrument LC system coupled to a triple quadrupole mass spectrometerThe standard for high-sensitivity quantitative analysis.
Column C18, 50-100 mm x 2.1 mm, <3 µmShorter columns with smaller particle sizes are used with MS to increase throughput and sensitivity while reducing solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterA volatile acid that promotes good ionization in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent modifier with Mobile Phase A.
Elution Mode Fast Gradient (e.g., 5% to 95% B in 5 minutes)Rapidly elutes the analyte, providing sharp peaks and high sample throughput.
Flow Rate 0.4-0.6 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperatures can reduce viscosity and improve peak shape.
Injection Volume 1-5 µLSmaller volumes are typical to avoid overloading the column and MS source.
MS Detection ESI+, Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity.

Part III: Method Validation and Forced Degradation

A developed method is incomplete until it is validated to prove its suitability for the intended purpose, as outlined in ICH Q2(R1) guidelines.[1][2][9][14][15]

Validation Parameters

The following table summarizes the key validation characteristics and their purpose.

ParameterPurpose
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradants.
Linearity To verify a direct proportional relationship between analyte concentration and method response over a defined range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery studies.
Precision The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[15]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).
Protocol: Forced Degradation (Stress Testing)

Forced degradation is the cornerstone of a stability-indicating method, demonstrating specificity in the presence of potential degradation products.[16]

Objective: To intentionally degrade the analyte under various stress conditions to produce degradation products and prove they do not interfere with the quantification of the parent analyte. Aim for 5-20% degradation.[16]

G cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation Analyte Analyte Solution (10 µg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidative Thermal Thermal (e.g., 80°C, solid/solution) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis Analyze via Developed Method (HPLC-PDA) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (Rs > 2) Analysis->Evaluation

Figure 2: Workflow for the forced degradation study.

Protocol Steps:

  • Prepare separate solutions of 3-Hydroxy Adapalene Methyl Ester (~10 µg/mL).

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2-8 hours). Cool and neutralize with NaOH.[17]

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature, monitoring periodically. Neutralize with HCl. Adapalene itself is known to be susceptible to base degradation.[18]

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature and protect from light.[19]

  • Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Dilute all stressed samples to the target concentration and analyze using the developed HPLC-PDA method.

  • Evaluation: Check for new peaks. The primary peak of the non-degraded analyte should be spectrally pure (as determined by the PDA), and well-resolved (Resolution > 2) from any degradant peaks.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating analytical methods for 3-Hydroxy Adapalene Methyl Ester. By establishing both a robust HPLC-UV method for routine analysis and a sensitive LC-MS/MS method for trace-level detection, researchers and quality control professionals can ensure accurate and reliable quantification of this important Adapalene-related compound. The successful completion of the validation and forced degradation protocols described herein will yield a powerful, stability-indicating analytical method suitable for regulatory submission and diverse applications in pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. International Journal of Medical and Health Research. [Link]

  • Dobričić, V., et al. (2016). Development and validation of an LC–MS/MS method for the determination of adapalene in pharmaceutical forms for skin application. Journal of the Serbian Chemical Society, 81(10), 1171–1181. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS/MS chromatograms of a) adapalene standard (400 ng mL -1 ), b)... ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Adapalene. PubChem, National Institutes of Health (NIH). [Link]

  • Patel, D. B., et al. (2015). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 83(1), 99–112. [Link]

  • A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulations. ResearchGate. [Link]

  • Foushee, J., et al. (2013). A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulation. Journal of Chromatographic Science, 51(8), 753–757. [Link]

  • 3-Hydroxy Adapalene Methyl Ester. Axios Research. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration (FDA). [Link]

  • Jain, D., et al. (2019). Validated stability-indicating HPTLC method for the estimation of adapalene in drugs and the LC–MS identification of its degradation products. Journal of Taibah University for Science, 13(1), 917-924. [Link]

  • Chen, Y. L., et al. (2015). Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology. BioMed Research International. [Link]

  • Representative chromatograms of adapalene (12.0 µg/mL) obtained from... ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF ADAPALENE AND DAPSONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC AND ITS DEGRADATION. JETIR. [Link]

  • Rathi, S. K. (2023). Adapalene. StatPearls. [Link]

  • Degradation of Adapalene at Different Stress Condition. ResearchGate. [Link]

  • Dobričić, V., et al. (2016). Dear Editor letter regarding "Development and validation of an LC-MS/MS method...". Journal of the Serbian Chemical Society. [Link]

  • Development and validation of an LC-MS/MS method for the determination of adapalene in pharmaceutical forms for skin application. ResearchGate. [Link]

  • Rusu, A., et al. (2020). Recent Advances Regarding the Therapeutic Potential of Adapalene. Pharmaceuticals, 13(9), 221. [Link]

  • Kumara, G., et al. (2016). A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology, 9(7), 845-850. [Link]

  • Samant, V. V., et al. (2023). A Mechanistic Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach Informed by In Vitro and Clinical Studies for Topical Administration of Adapalene Gels. Pharmaceutics, 15(4), 1188. [Link]

  • El-Zaher, A. A., et al. (2016). Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test. Chemistry Central Journal, 10, 29. [Link]

  • El-Zaher, A. A., et al. (2016). Determination of Adapalene in Gel Formulation by Conventional and Derivative Synchronous Fluorimetric Approaches. Application to Stability Studies and in Vitro Diffusion Test. PubMed. [Link]

Sources

Application Note: High-Resolution HPLC-UV Quantification of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Retinoid formulations. It addresses the specific quantification of 3-Hydroxy Adapalene Methyl Ester , a complex impurity combining oxidative degradation and esterification structural modifications.

Introduction & Scientific Rationale

Adapalene is a third-generation synthetic retinoid used widely for the treatment of acne vulgaris. Its chemical stability is generally superior to earlier retinoids (e.g., Tretinoin), but it remains susceptible to specific degradation pathways.

The Analyte: 3-Hydroxy Adapalene Methyl Ester is a "hybrid" impurity.

  • Oxidation: Hydroxylation occurs on the adamantyl ring (typically at the 3-position), increasing polarity.

  • Esterification: The naphthoic acid moiety is methylated (often due to methanol interaction during synthesis or analysis), decreasing polarity.

The Challenge: Standard HPLC methods for Adapalene focus on separating the parent acid from simple esters or simple oxidative products. The simultaneous presence of a polar hydroxyl group and a non-polar methyl ester in 3-OH-ADP-ME creates a unique retention behavior that can lead to co-elution with the parent peak or other impurities (like Adapalene Methyl Ester) if selectivity is not optimized.

Method Strategy: This protocol utilizes a Reverse Phase C18 stationary phase with a Tetrahydrofuran (THF) modified mobile phase.[1]

  • Why THF? Retinoids possess rigid, planar naphthoic structures and bulky adamantyl groups. THF provides unique shape selectivity and solubility that Acetonitrile alone cannot offer, preventing peak tailing and ensuring resolution of the adamantyl-hydroxylated species.

  • Why Acidic pH? Maintaining pH ~2.5–3.0 suppresses the ionization of the residual Adapalene acid, ensuring it elutes as a sharp neutral species, while the neutral Methyl Ester analyte remains unaffected by pH but benefits from the suppressed silanol activity of the column.

Chemical Context & Structure[1][2][3][4][5][6]

CompoundStructure DescriptionPolarity Shift (vs Parent)
Adapalene (API) 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acidBaseline
3-OH Adapalene Hydroxylation on adamantyl ringMore Polar (Elutes Earlier)
Adapalene Methyl Ester Methylation of carboxylic acidLess Polar (Elutes Later)
3-OH-ADP-ME (Target) Both modifications present Intermediate Polarity
Structural Logic Diagram

ChemicalLogic Adapalene Adapalene (Parent) (Naphthoic Acid + Adamantane) Oxidation Oxidation (+OH Group) Adapalene->Oxidation Phase I Metab or Degradation Esterification Methylation (+CH3 Group) Adapalene->Esterification Synthesis Side-Rxn Target 3-Hydroxy Adapalene Methyl Ester Oxidation->Target + MeOH Esterification->Target + Oxidation

Caption: Structural genesis of the target impurity combining oxidative and esterification pathways.

Experimental Protocol

Equipment & Reagents[1][4][7][8][9][10][11]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must handle THF).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18.

    • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[1][2][3][4][5]

    • Pore Size: 100 Å.

  • Solvents: HPLC Grade Acetonitrile (ACN), Tetrahydrofuran (THF), Water, Phosphoric Acid (H3PO4).

Chromatographic Conditions[1][8][10][11][14][15][16]
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile : THF (65 : 35 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV @ 272 nm (Secondary confirmation @ 235 nm)
Run Time 45 Minutes

Gradient Program:

  • 0-25 min: 60% B → 90% B (Linear ramp to elute polar to non-polar range)

  • 25-35 min: 90% B (Isocratic hold to elute highly lipophilic dimers)

  • 35-36 min: 90% B → 60% B

  • 36-45 min: 60% B (Re-equilibration)

Preparation of Solutions[1][8][10][11][14][16][17]

Important: Adapalene and its esters have low solubility in pure acetonitrile or water. THF is mandatory for the initial dissolution.

A. Diluent Preparation

Mix Acetonitrile : THF : Water (40 : 30 : 30). This ensures solubility while matching the initial mobile phase strength to prevent peak distortion.

B. Standard Stock Solution (Concentration: 100 µg/mL)
  • Weigh 10.0 mg of 3-Hydroxy Adapalene Methyl Ester Reference Standard .

  • Transfer to a 100 mL volumetric flask.

  • Add 5 mL of pure THF and sonicate for 5 minutes until completely dissolved.

  • Dilute to volume with Acetonitrile . (Note: Do not use water in the stock to prevent precipitation).

C. Working Standard Solution (Concentration: 5 µg/mL)
  • Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the Diluent (ACN:THF:Water).[6]

  • Filter through a 0.45 µm PTFE syringe filter.

D. Sample Preparation (Gel Formulation)
  • Accurately weigh 1.0 g of Adapalene Gel (equivalent to 1 mg Adapalene usually) into a 50 mL volumetric flask.

  • Add 10 mL of THF and vortex vigorously for 5 minutes to break the gel matrix and dissolve the retinoids.

  • Add 20 mL of Acetonitrile and sonicate for 15 minutes.

  • Dilute to volume with Mobile Phase A (Water/H3PO4). Note: Adding the aqueous phase last precipitates the carbomer/excipients while keeping the drug in solution.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.

Method Validation (Self-Validating System)

To ensure the method is trustworthy and meets ICH Q2(R1) guidelines, perform the following checks.

System Suitability Criteria

Inject the Working Standard Solution (5 µg/mL) six times.

  • RSD of Peak Area: ≤ 2.0%[7]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Retinoids tend to tail; THF helps keep this < 1.5).

  • Theoretical Plates (N): > 5,000.

Specificity (Resolution Check)

Inject a mixture containing Adapalene API and 3-Hydroxy Adapalene Methyl Ester.

  • Resolution (Rs): Must be > 2.0 between the impurity and the parent Adapalene peak.

  • Expected Elution Order: 3-Hydroxy Adapalene (Acid) < Adapalene (Parent) < 3-Hydroxy Adapalene Methyl Ester < Adapalene Methyl Ester.

Linearity & Range

Prepare 5 concentration levels: 0.5, 1.0, 2.5, 5.0, and 7.5 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Workflow Visualization

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Step1 Weigh Sample (Gel/API) Step2 Dissolve in THF (Critical for Solubility) Step1->Step2 Step3 Precipitate Excipients with ACN/Water Step2->Step3 Step4 Centrifuge & Filter (PTFE 0.45µm) Step3->Step4 Inject Injection (20µL) Step4->Inject Separation Gradient Separation C18 Column, 30°C Inject->Separation Detect UV Detection 272 nm Separation->Detect Calc Quantification (External Std Method) Detect->Calc Report Report % w/w Impurity Calc->Report

Caption: Step-by-step analytical workflow from sample extraction to final quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or insufficient THF.Increase THF ratio in Mobile Phase B by 5%. Ensure column is high-purity silica (e.g., Luna C18(2)).
Low Recovery Drug trapped in gel matrix.Increase vortex time with pure THF before adding other solvents.
Baseline Drift Gradient absorbance mismatch.Ensure Mobile Phase A and B have similar UV cutoffs. 272 nm is safer than 235 nm for THF baselines.
Co-elution pH drift affecting Adapalene ionization.Freshly prepare Mobile Phase A (Phosphoric acid buffer) and verify pH is 2.5 ± 0.1.

References

  • United States Pharmacopeia (USP). (2023).[6] Adapalene Monograph: Organic Impurities Procedure 2. USP-NF.[6]

  • Kumara, G., et al. (2016).[4] "A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC." Research Journal of Pharmacy and Technology, 9(4), 360-366.

  • ChemicalBook. (2023). Hydroxy Adapalene and Methyl Ester Derivatives - Chemical Properties and Standards.

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Disclaimer: This protocol is intended for research and development purposes. Validation parameters must be verified in the user's specific laboratory environment before use in regulated release testing.

Sources

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development, focusing on the trace detection and quantification of 3-Hydroxy Adapalene Methyl Ester (a critical oxidative metabolite and process impurity of Adapalene).

Abstract & Scientific Rationale

Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. During synthesis and oxidative metabolism, the adamantyl moiety is susceptible to hydroxylation, while the naphthoic acid tail can undergo esterification (either as a synthetic intermediate or via methanolysis).

3-Hydroxy Adapalene Methyl Ester (Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate) represents a compound of significant interest due to its increased polarity relative to the parent ester but retained lipophilicity compared to the acid metabolite.

This protocol addresses the specific challenge of ionizing this molecule. Unlike Adapalene, which ionizes efficiently in Negative Mode (ESI-) due to its carboxylic acid, the Methyl Ester derivative blocks this ionization pathway . Therefore, this method utilizes Positive Mode (ESI+) with specific mobile phase additives to promote protonation [M+H]+ and facilitate detection.

Chemical Identity & Properties

PropertyDetail
Compound Name 3-Hydroxy Adapalene Methyl Ester
IUPAC Name Methyl 6-[3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl]-2-naphthoate
Molecular Formula C₂₉H₃₀O₄
Exact Mass 442.2144 Da
Precursor Ion [M+H]⁺ 443.2 m/z
LogP (Predicted) ~6.5 (Highly Lipophilic)
Solubility Soluble in DMSO, THF, Dichloromethane; Poor solubility in Methanol/Water

Materials & Reagents

  • Reference Standard: 3-Hydroxy Adapalene Methyl Ester (>98% purity).

  • Internal Standard (IS): Adapalene-d3 Methyl Ester (or Adapalene-d3 if ester not available, monitoring different transition).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate (AmForm).

  • Sample Matrix: Plasma, Skin Homogenate, or API solution.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity of the analyte, Protein Precipitation (PPT) often yields poor recovery. Liquid-Liquid Extraction (LLE) is the gold standard for this retinoid class.

  • Aliquot: Transfer 100 µL of biological sample (plasma/homogenate) into a 1.5 mL amber microcentrifuge tube (Retinoids are light-sensitive; work under yellow light).

  • IS Spike: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex for 10 sec.

  • Extraction: Add 500 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v ).

    • Rationale: The addition of Hexane reduces the extraction of polar matrix interferences while recovering the lipophilic ester.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass insert.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 80% Acetonitrile / 20% Water .

    • Critical Step: Do not reconstitute in 100% aqueous mobile phase; the compound will crash out of solution and adsorb to the vial walls.

LC-MS/MS Conditions[1]
Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

    • Why C18? The analyte is hydrophobic. A C18 phase provides strong retention, allowing matrix salts to elute at the void volume.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • MP A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • MP B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: Ammonium formate is added to stabilize protonation and improve peak shape.

Time (min)% Mobile Phase BEvent
0.0050Initial Hold
0.5050Loading
3.5095Linear Gradient
5.0095Wash (Elution of Analyte)
5.1050Re-equilibration
6.5050End of Run
Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

  • Gas Flow: 10 L/min (N2).

MRM Transitions (Multiple Reaction Monitoring): Optimization Note: The transitions below are derived from the fragmentation logic of adamantyl-retinoids. The adamantane cage readily fragments, and the tertiary hydroxyl group facilitates water loss.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
3-OH Adapalene Methyl Ester 443.2 425.2 20QuantifierLoss of H₂O (Dehydration of 3-OH)
443.2367.135QualifierCleavage of Adamantyl/Ester moiety
443.2135.145QualifierAdamantyl fragment
Adapalene Methyl Ester (Ref) 427.2395.225ControlLoss of OMe

Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data acquisition.

LCMS_Protocol Sample Biological Sample (Plasma/Tissue) Extraction LLE Extraction (EtOAc:Hexane 80:20) + Internal Standard Sample->Extraction Aliquot 100µL DryDown N2 Evaporation & Reconstitution (80% ACN) Extraction->DryDown Supernatant Transfer LC UHPLC Separation C18 Column Gradient Elution DryDown->LC Inject 5µL Ionization ESI Positive Mode [M+H]+ = 443.2 LC->Ionization Elution @ ~4.2 min Detection MS/MS Detection Quant: 443.2 -> 425.2 Qual: 443.2 -> 367.1 Ionization->Detection Fragmentation

Figure 1: Step-by-step analytical workflow for 3-Hydroxy Adapalene Methyl Ester detection, highlighting the Liquid-Liquid Extraction (LLE) and ESI+ MS/MS transitions.

Method Validation & Troubleshooting

Linearity & Range[1][2][4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression with 1/x² weighting (due to heteroscedasticity common in ESI).

  • Acceptance Criteria: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Common Pitfalls (Troubleshooting)
  • Low Sensitivity:

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch LLE solvent to pure Hexane (sacrifices some recovery for cleaner extract) or use a Phospholipid Removal Plate (e.g., Ostro™).

  • Peak Tailing:

    • Cause: Interaction of the nitrogen lone pairs (if any) or residual silanols with the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or 10mM.

  • Carryover:

    • Cause: Lipophilic analyte sticking to the injector needle.

    • Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .

References

  • Adapalene Impurity Profiling

    • Title: Development and validation of an LC-MS/MS method for the determination of adapalene in pharmaceutical forms for skin applic
    • Source: Journal of the Serbian Chemical Society (2016).

    • URL:[Link]

  • Reference Standard Characterization

    • Title: 3-Hydroxy Adapalene Methyl Ester Product Inform
    • Source: Axios Research.[3]

    • URL:[Link]

  • Metabolite Structure Verification

    • Title: Adapalene methyl ester (PubChem CID 10526466).

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

  • General Retinoid Analysis

    • Title: Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[4]

    • Source: Agilent Technologies Application Note.[4]

    • URL:[Link]

Sources

Application Note: High-Purity Isolation of 3-Hydroxy Adapalene Methyl Ester via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis, purification, and impurity profiling of Retinoids. It details the isolation of 3-Hydroxy Adapalene Methyl Ester , a critical oxidative impurity/metabolite of the acne therapeutic Adapalene.

Abstract

The isolation of oxidized adamantyl derivatives from their parent retinoids presents a specific chromatographic challenge due to the high lipophilicity of the naphthalene backbone masking the subtle polarity shift introduced by the hydroxyl group. This guide provides a robust protocol for purifying 3-Hydroxy Adapalene Methyl Ester (3-OH-AME) from crude reaction mixtures or enriched mother liquors.[1] Utilizing Normal Phase (NP) Flash Chromatography with a specialized gradient and solid-loading technique, purities exceeding 98% are achievable.[1]

Introduction & Chemical Context

Adapalene is a third-generation retinoid used extensively in dermatology.[1] Its synthesis typically involves the coupling of an adamantyl-phenyl moiety with a naphthoic acid derivative.

  • The Impurity: 3-Hydroxy Adapalene Methyl Ester arises primarily from the oxidation of the adamantane cage at the tertiary carbon (C3 position) [1]. This can occur during the Friedel-Crafts alkylation step or via metabolic degradation.[1]

  • The Challenge: Both the parent (Adapalene Methyl Ester) and the target (3-OH-AME) are extremely lipophilic.[1] Standard reverse-phase methods often suffer from poor solubility and peak broadening.[1] Normal phase chromatography is preferred for purification but requires careful modulation of solvent strength to prevent co-elution.

Physicochemical Profile
PropertyAdapalene Methyl Ester (Parent)3-Hydroxy Adapalene Methyl Ester (Target)
Formula C29H30O3C29H30O4
MW 426.55 g/mol 442.56 g/mol
Polarity Highly Non-PolarModerately Non-Polar (Hydroxyl group adds polarity)
Solubility THF, DCM, TolueneTHF, DCM, DMSO (Poor in Hexane/MeOH)
Detection UV 270 nm, 320 nmUV 270 nm, 320 nm

Method Development Strategy

Stationary Phase Selection

While Reverse Phase (C18) is excellent for analysis (HPLC), Normal Phase Silica (40–63 µm) is superior for purification in this context. The hydroxyl group on the adamantane ring interacts strongly with the silanol groups of the silica, creating a significant retention time difference (


) compared to the non-hydroxylated parent ester.
Mobile Phase Logic

Adapalene derivatives exhibit poor solubility in standard non-polar mobile phases (e.g., Hexane).

  • The Trap: Dissolving the sample in a "strong" solvent (like DCM or THF) and injecting it liquid-phase onto a Hexane-equilibrated column will cause "solvent effect" band broadening, destroying resolution.[1]

  • The Solution: Dry Loading (Solid Load). The crude material is pre-adsorbed onto silica or Celite. This eliminates solubility issues during the critical initial banding phase [2].

Experimental Protocol: Flash Chromatography

Equipment & Materials
  • System: Automated Flash Chromatography System (e.g., Teledyne Isco CombiFlash or Biotage Isolera) or manual glass column.

  • Column: High-performance spherical silica cartridge (e.g., 12g, 24g, or 40g depending on load).

  • Solvents:

    • Solvent A: n-Heptane (preferred over Hexane for safety and slightly better solubility).[1]

    • Solvent B: Ethyl Acetate (EtOAc).

  • Loading Media: Celite 545 or Silica Gel (230–400 mesh).

Sample Preparation (Solid Load)
  • Dissolve the crude mixture (containing 3-OH-AME) in the minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] Ensure complete dissolution.

  • Add Celite 545 to the solution at a ratio of 2:1 (Celite:Sample by weight).

  • Evaporate the solvent using a rotary evaporator until a free-flowing, dry powder remains.

  • Pack this powder into a solid load cartridge or place it carefully on top of the pre-equilibrated manual column (protected by a sand layer).

Gradient Elution Parameters

The 3-Hydroxy group increases retention.[1] The parent methyl ester will elute first.

  • Flow Rate: 30 mL/min (for a 24g column).

  • Detection: UV Dual Mode (254 nm and 320 nm). Monitor 320 nm specifically for the retinoid backbone to avoid solvent interference.

Gradient Table:

Time (CV*) % Solvent B (EtOAc) Event
0–2 2% Isocratic Hold (Column equilibration)
2–5 2% → 10% Linear Ramp (Elution of non-polar impurities)
5–15 10% → 25% Elution of Parent (Adapalene Methyl Ester)
15–25 25% → 40% Elution of Target (3-OH-AME)

| 25–30 | 40% → 100% | Column Flush |[1]

*CV = Column Volumes[1]

Fraction Collection
  • Peak 1 (approx. 15–20% B): Adapalene Methyl Ester. (Discard or recover if needed).[2][3][4]

  • Peak 2 (approx. 30–35% B): 3-Hydroxy Adapalene Methyl Ester .[1]

  • Collect fractions corresponding to Peak 2.

  • Analyze spot fractions via TLC (30% EtOAc in Heptane) or HPLC before pooling.

  • Evaporate pooled fractions to dryness under vacuum at <40°C (Retinoids are heat sensitive).

Validation: Analytical HPLC Method

To confirm the purity of the isolated 3-OH-AME, utilize the following Reverse Phase method. This method uses THF to ensure solubility of the lipophilic backbone [3].

  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Acetonitrile : Tetrahydrofuran : Water (43 : 30 : 27 v/v/v).[5]

    • Note: Add 0.1% Trifluoroacetic acid (TFA) if peak tailing is observed, though not strictly necessary for the neutral ester.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 30°C.

  • Detection: UV 272 nm.

  • Expected Result:

    • 3-OH-AME will elute before Adapalene Methyl Ester due to higher polarity (Reverse Phase logic).[1]

    • Relative Retention Time (RRT): ~0.85 (relative to parent ester).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow cluster_elution Elution Order (Normal Phase) Start Crude Reaction Mixture (Contains Adapalene Methyl Ester + 3-OH Impurity) SolubilityCheck Solubility Check (Dissolve in DCM/THF) Start->SolubilityCheck SolidLoad Solid Load Preparation (Adsorb on Celite -> Evaporate) SolubilityCheck->SolidLoad High Solubility Flash Flash Chromatography (Silica, Heptane/EtOAc Gradient) SolidLoad->Flash Peak1 Fraction 1: Parent Methyl Ester (Low Polarity) Flash->Peak1 10-25% EtOAc Peak2 Fraction 2: 3-Hydroxy Adapalene Methyl Ester (Target - Higher Polarity) Flash->Peak2 25-40% EtOAc QC QC Analysis (RP-HPLC, UV 272nm) Peak2->QC QC->Flash Fail (Re-column) Final Final Product (>98% Purity) QC->Final Pass

Figure 1: Step-by-step purification workflow emphasizing the solid-load technique and elution order.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Parent & Target Gradient slope too steep.Decrease gradient slope (e.g., 0.5% B per CV) around the 20–40% B region.
Broad/Tailing Peaks Poor solubility or acid interaction.1. Ensure Solid Loading is completely dry.2. Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity [4].
Low Recovery Irreversible adsorption.Switch solvent B to Acetone (stronger dipole) or flush column with 10% Methanol in DCM at the end.
Degradation Light sensitivity.CRITICAL: Perform all steps under yellow/amber light. Wrap columns in aluminum foil.

References

  • Adapalene Impurity Profiling: Isolation and characterisation of impurities in adapalene. Grisel, F., et al. (2007). Journal of Pharmaceutical and Biomedical Analysis. Link

  • Flash Chromatography Techniques: Purification of Organic Compounds by Flash Column Chromatography. Senzer, B. D., et al. (2025).[8] Organic Syntheses. Link

  • HPLC Method Grounding: Validated Stability-Indicating RP-HPLC Method for Adapalene. Chaudhari, M., et al. (2014). Sci Pharm. Link

  • Silica Deactivation: Tips for Flash Column Chromatography. University of Rochester, Dept of Chemistry. Link

Sources

Application Note: Biological Activity Profiling of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

3-Hydroxy Adapalene Methyl Ester (3-OH-ADP-ME) is a structural analog of the third-generation retinoid Adapalene. Often identified as a process impurity or a metabolic intermediate, its biological activity profile is critical for pharmaceutical quality control (impurity qualification) and structure-activity relationship (SAR) studies.

While Adapalene is a potent agonist of Retinoic Acid Receptors (specifically RAR


 and RAR

), the introduction of a hydroxyl group on the adamantyl moiety and the methylation of the naphthoic acid tail significantly alters its physicochemical properties and receptor affinity.

This guide provides a comprehensive workflow to determine:

  • Agonist Potency: Does 3-OH-ADP-ME activate RARs, or does the methyl ester mask the pharmacophore?

  • Functional Efficacy: Does it induce downstream retinoid-responsive genes in keratinocytes?

  • Cytotoxicity: Distinguishing specific receptor activity from off-target toxicity.

Scientific Background & Mechanism[1][2][3][4][5]

The Retinoid Signaling Pathway

Adapalene and its analogs function by crossing the plasma membrane and binding to nuclear Retinoic Acid Receptors (RARs). These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

Critical Mechanistic Insight: The carboxylic acid group of Adapalene is essential for forming an ionic bond with a conserved arginine residue in the RAR ligand-binding pocket (LBP). The Methyl Ester modification in 3-OH-ADP-ME masks this charge, theoretically reducing binding affinity. However, intracellular esterases may hydrolyze the ester back to the free acid, acting as a "prodrug" mechanism. Therefore, cell choice is critical: cells with low esterase activity (e.g., some CHO clones) may show no activity, while metabolically active cells (e.g., HepG2, HaCaT) may reveal potent activation.

Mechanism of Action Diagram

RAR_Signaling cluster_nuclear Nuclear Transactivation Compound 3-OH-ADP-ME (Extracellular) Membrane Cell Membrane Compound->Membrane Intracellular Intracellular 3-OH-ADP-ME Membrane->Intracellular Esterase Esterases (Hydrolysis) Intracellular->Esterase Potential Conversion RAR RAR (Receptor) Intracellular->RAR Low Affinity Binding? ActiveMetabolite Active Acid Form (3-OH-Adapalene) Esterase->ActiveMetabolite ActiveMetabolite->RAR High Affinity Binding Nucleus Nucleus RXR RXR (Heterodimer) RAR->RXR DNA RARE (DNA) RXR->DNA CoAct Co-Activators CoAct->RAR Transcription Transcription (mRNA) DNA->Transcription

Caption: Mechanistic pathway of 3-Hydroxy Adapalene Methyl Ester. Note the critical role of intracellular esterases in potentially unmasking the active carboxylic acid pharmacophore.

Experimental Protocols

Protocol A: RAR-Gal4 Luciferase Reporter Assay (Gold Standard)

This assay isolates the Ligand Binding Domain (LBD) of the RAR subtypes (


) to measure direct receptor activation without interference from endogenous receptors.
Materials:
  • Cell Line: HEK293T (High transfection efficiency) or HeLa.

  • Plasmids:

    • pM-RAR-LBD: Expression vector fusing Gal4 DNA-binding domain to RAR

      
      , 
      
      
      
      , or
      
      
      LBD.
    • pUAS-Luc: Firefly luciferase reporter driven by Gal4 binding sites (UAS).

    • pRL-TK: Renilla luciferase (constitutive) for normalization.

  • Reagents: Dual-Luciferase® Reporter Assay System (Promega), Lipofectamine 3000.

  • Compound: 3-OH-ADP-ME (dissolved in DMSO to 10 mM stock). Note: Protect from light.

Step-by-Step Methodology:
  • Cell Seeding (Day 1):

    • Seed HEK293T cells in white-walled 96-well plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Why CS-FBS? Standard FBS contains retinoids that cause high background noise.

  • Transfection (Day 2):

    • Prepare transfection mix: 50 ng pM-RAR-LBD + 50 ng pUAS-Luc + 5 ng pRL-TK per well.

    • Add transfection reagent (ratio 3:1 reagent:DNA) and incubate for 24 hours.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of 3-OH-ADP-ME in DMEM + 1% CS-FBS.

    • Range: 0.1 nM to 10

      
      M (log scale).
      
    • Controls:

      • Positive: Adapalene (1

        
        M).
        
      • Negative: DMSO (0.1%).

      • Reference: All-trans Retinoic Acid (ATRA).

    • Apply 100

      
      L per well. Incubate for 18–24 hours.
      
  • Readout (Day 4):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luminescence (Signal).

    • Measure Renilla luminescence (Normalization).

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

Protocol B: Endogenous Gene Expression (RT-qPCR) in Keratinocytes

To verify if the activity observed in the reporter assay translates to physiological responses in skin cells.

Materials:
  • Cell Line: HaCaT (Human immortalized keratinocytes) or Primary Human Keratinocytes (PHK).

  • Target Genes: CYP26A1 (Highly sensitive retinoid marker), KRT10 (Differentiation marker).

Methodology:
  • Seeding: Seed HaCaT cells in 6-well plates (

    
     cells/well).
    
  • Starvation: Switch to serum-free or low-calcium medium for 12 hours to synchronize.

  • Treatment: Treat with 3-OH-ADP-ME (1

    
    M) vs. Adapalene (1 
    
    
    
    M) for 24 hours.
  • Extraction: Extract Total RNA using Trizol or silica columns.

  • qPCR: Perform One-Step RT-qPCR using TaqMan probes.

    • CYP26A1 Primer: Fwd: 5'-CGG AGT GGC TCT TAA GAA AGT-3'

  • Analysis: Calculate fold change using the

    
     method normalized to GAPDH.
    

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following structure. A "Partial Agonist" profile is common for impurities.

ParameterAdapalene (Parent)3-OH-ADP-ME (Test)Interpretation
EC50 (RAR

)
~10–50 nMTBD Higher EC50 = Lower Potency
Emax (Efficacy) 100%< 20% Likely inactive impurity
Emax (Efficacy) 100%> 80% Active metabolite/impurity
CYP26A1 Induction > 50-foldTBD Confirms bioavailability
Experimental Workflow Diagram

Workflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Cell Seeding (HEK293T / HaCaT) Prep->Seed Transfect 3. Transfection (Reporter Assay Only) Seed->Transfect Protocol A Treat 4. Treatment (24h Incubation) Seed->Treat Protocol B Transfect->Treat Readout 5. Readout (Luciferase / qPCR) Treat->Readout

Caption: Integrated workflow for Reporter (Protocol A) and Phenotypic (Protocol B) assays.

Expert Insights & Troubleshooting

The "Esterase Trap"
  • Issue: You observe 0% activity in HEK293T cells but toxicity in primary keratinocytes.

  • Cause: HEK293T cells may lack the specific carboxylesterases required to hydrolyze the methyl ester group to the active acid form.

  • Solution: Perform a parallel hydrolysis study. Pre-incubate 3-OH-ADP-ME with porcine liver esterase (PLE) for 1 hour before adding to cells, or use HepG2 cells (high metabolic activity) for the reporter assay.

Photostability
  • Issue: High variability between replicates.

  • Cause: Adapalene and its derivatives are photo-labile (degrade under UV/visible light).

  • Solution: All handling of 3-OH-ADP-ME must be done under yellow light (sodium vapor) or low-light conditions. Wrap tubes in aluminum foil.

Solubility Limits
  • Issue: Compound precipitates in media.

  • Cause: The adamantyl group is highly lipophilic.

  • Solution: Do not exceed 0.1% DMSO final concentration. If precipitation occurs at >10

    
    M, cap the dose-response curve at the solubility limit.
    

References

  • Shroot, B., & Michel, S. (1997). Pharmacology and chemistry of adapalene. Journal of the American Academy of Dermatology, 36(6), S96-S103. Link

  • Thiboutot, D., et al. (2003). Adapalene gel, 0.1%, as maintenance therapy for acne vulgaris: a randomized, controlled, investigator-blind follow-up of a recent combination study. Archives of Dermatology, 139(5), 684-685. Link

  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of Lipid Research, 43(11), 1773-1808. Link

  • Simson Pharma. Adapalene EP Impurity D (Structure Reference).[1] Link

  • Tohyama, C., et al. (2018). Method for screening retinoic acid receptor agonists using a luciferase reporter assay. Journal of Toxicological Sciences, 43(6), 389-398. Link

Sources

Formulation of 3-Hydroxy Adapalene Methyl Ester for in-vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the formulation of 3-Hydroxy Adapalene Methyl Ester for in-vitro studies.

Application Note & Protocol Guide

Topic: Strategic Formulation of 3-Hydroxy Adapalene Methyl Ester for Robust and Reproducible In-Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Hydroxy Adapalene Methyl Ester, a derivative of the third-generation retinoid Adapalene, is a lipophilic molecule with poor aqueous solubility. This property presents a significant challenge for its use in aqueous in-vitro systems, such as cell-based assays, where maintaining the compound in a soluble, bioavailable state is critical for generating reliable data. Improper formulation can lead to compound precipitation, inaccurate concentration assessment, and misleading biological results. This guide provides a comprehensive framework and detailed protocols for the effective formulation of 3-Hydroxy Adapalene Methyl Ester. It covers two primary strategies: a standard dimethyl sulfoxide (DMSO)-based method for direct solubilization and a more advanced cyclodextrin-based inclusion complex method designed to enhance aqueous solubility and reduce solvent load. The protocols emphasize quality control and validation steps to ensure the trustworthiness and reproducibility of experimental outcomes.

Pre-Formulation Analysis: Understanding the Molecule

The successful formulation of any compound begins with a thorough understanding of its physicochemical properties. 3-Hydroxy Adapalene Methyl Ester is structurally related to Adapalene, a highly lipophilic molecule, and shares its poor solubility in water[][2]. This is the primary hurdle that must be overcome for in-vitro testing.

Causality: A drug must be in a dissolved state to interact with its biological target in an aqueous environment like cell culture media. For poorly soluble compounds, the concentration at which they are thermodynamically stable in water (equilibrium solubility) is often far below the concentrations required to elicit a biological effect. Our goal is to create a formulation that achieves a metastable, supersaturated state in the final assay medium without precipitation for the duration of the experiment.

Table 1: Physicochemical Properties of 3-Hydroxy Adapalene Methyl Ester

PropertyValue / ObservationImplication for Formulation
Molecular Formula C₂₉H₃₀O₄[3]---
Molecular Weight 442.56 g/mol [3][4]Essential for calculating molar concentrations for stock solutions.
Physical Form Solid, Pale Yellow Powder[5]Must be dissolved completely to ensure accurate dosing.
Aqueous Solubility Insoluble[]Direct dissolution in aqueous buffers or cell culture media is not feasible.
Organic Solubility Slightly soluble in DMSO (enhanced by heating) and Chloroform[5]DMSO is a primary candidate for creating a concentrated stock solution.
Chemical Stability The parent compound, Adapalene, is notably stable to light and oxidation compared to other retinoids like tretinoin[2][6][7].While stability should be confirmed, it is reasonable to infer that the derivative may possess similar stability, though protection from light is always a best practice for retinoids[8][9].

Selecting a Formulation Strategy: A Logic-Based Approach

The choice of formulation depends on the experimental context, including the target compound concentration, the sensitivity of the in-vitro model to solvents, and the duration of the assay. For 3-Hydroxy Adapalene Methyl Ester, two strategies are highly applicable.

Strategy A: Direct Solubilization in an Organic Solvent (DMSO)

This is the most common and direct method for preparing stock solutions of poorly soluble compounds for in-vitro use[10]. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds[11].

  • Expertise & Rationale: The strategy involves creating a highly concentrated stock solution in 100% DMSO, which is then serially diluted into the aqueous assay medium. The key is to ensure the final concentration of DMSO in the cell culture is low enough to be non-toxic. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to keep this concentration as low as possible, ideally ≤0.1%, as higher concentrations can inhibit cell proliferation and have other off-target effects[12][13][14]. A vehicle control (media with the same final DMSO concentration but without the compound) is mandatory in every experiment to differentiate compound effects from solvent effects.

Strategy B: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like 3-Hydroxy Adapalene Methyl Ester, forming water-soluble inclusion complexes[15][16]. This approach is ideal when minimizing organic solvent exposure is critical.

  • Expertise & Rationale: By forming an inclusion complex, the cyclodextrin acts as a carrier, effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility[17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in parenteral and in-vitro formulations due to its high water solubility and low toxicity[15][18]. This method can create a stable aqueous stock solution, eliminating the need for an organic co-solvent in the final culture medium.

Workflow: Formulation Strategy Selection

The following diagram outlines the decision-making process for selecting the appropriate formulation strategy.

G start Start: Formulate 3-Hydroxy Adapalene Methyl Ester check_sol Assess Required Final Concentration start->check_sol low_conc Is required conc. achievable with final DMSO <= 0.1%? check_sol->low_conc check_cell Assess Cell Line Sensitivity to DMSO use_dmso Decision: Use DMSO-Based Protocol check_cell->use_dmso  No sensitive Is cell line highly sensitive to DMSO (e.g., primary cells)? check_cell->sensitive  Yes use_cd Decision: Use Cyclodextrin-Based Protocol low_conc->check_cell  Yes low_conc->use_cd  No sensitive->use_dmso  No sensitive->use_cd  Yes

Caption: Decision workflow for selecting a formulation strategy.

Experimental Protocols

Safety Precaution: Always handle 3-Hydroxy Adapalene Methyl Ester in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: DMSO-Based Stock Solution Formulation

This protocol details the most standard method for preparing a high-concentration stock solution for serial dilution into cell culture media.

Materials:

  • 3-Hydroxy Adapalene Methyl Ester (MW: 442.56 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, positive-displacement pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of compound needed for your desired stock concentration. For a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 442.56 g/mol * 1000 mg/g = 4.426 mg

    • You will need 4.426 mg of the compound to make 1 mL of a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated mass of 3-Hydroxy Adapalene Methyl Ester using an analytical balance. Tare a sterile, amber microcentrifuge tube and add the solid directly into the tube.

    • Scientist's Note: Using an amber tube or wrapping a clear tube in foil is a critical best practice to protect the retinoid derivative from potential photodegradation[2].

  • Solubilization: Add the calculated volume of 100% DMSO to the tube (e.g., 1 mL for the calculation in Step 1).

    • Scientist's Note: Use positive-displacement tips for viscous solvents like DMSO to ensure accurate volume transfer.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Trustworthiness Check: If particles persist, brief warming in a 37°C water bath followed by more vortexing can aid dissolution, as solubility is slightly enhanced with heat[5]. Allow the solution to return to room temperature before use. A completely clear solution is mandatory.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.

  • Preparing Working Solutions:

    • Create intermediate dilutions from your stock solution using 100% DMSO if needed.

    • To dose cells, dilute the stock or intermediate solution directly into pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

    • Crucial Step: Immediately after adding the DMSO-based solution to the medium, vortex or pipette mix vigorously to facilitate rapid dispersion and prevent precipitation.

Protocol 2: Cyclodextrin-Based Aqueous Formulation

This protocol provides an alternative for creating a solvent-free aqueous stock solution.

Materials:

  • 3-Hydroxy Adapalene Methyl Ester (MW: 442.56 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile, amber or foil-wrapped glass vial

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • Rotary evaporator or nitrogen stream (optional, for solvent evaporation method)

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Determine Molar Ratio: A common starting point is a 1:10 molar ratio of drug to HP-β-CD to ensure sufficient cyclodextrin is present to form complexes[15]. Higher ratios may be needed and can be optimized via phase solubility studies.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous vehicle (e.g., PBS). For example, a 10% w/v solution (100 mg/mL).

  • Complexation (Incubation Method):

    • Accurately weigh the 3-Hydroxy Adapalene Methyl Ester and add it to the HP-β-CD solution in a sterile, amber glass vial.

    • Add a sterile magnetic stir bar. Seal the vial and stir vigorously at room temperature for 24-48 hours, protected from light.

    • Scientist's Note: This extended incubation allows the system to reach equilibrium as the hydrophobic drug partitions into the cyclodextrin cavities[16][18].

  • Clarification and Sterilization: After incubation, some undissolved compound may remain if you have exceeded the complexation capacity.

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

    • Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter. This ensures both sterility and removal of any remaining particulates. The resulting clear solution is your aqueous stock.

  • Concentration Verification (Optional but Recommended): The final concentration of the drug in the aqueous stock should be determined analytically (e.g., via HPLC-UV) to confirm the amount successfully complexed and solubilized.

  • Storage & Use: Store the aqueous stock at 4°C (short-term) or -20°C (long-term). Dilute this stock directly into cell culture medium to achieve your desired final concentrations.

Quality Control & Self-Validation

A protocol is only trustworthy if it includes self-validating checks.

  • Visual Inspection: Before every use, visually inspect all stock and working solutions (both DMSO and cyclodextrin-based) for any signs of precipitation or cloudiness. If observed, the solution should not be used.

  • Kinetic Solubility Test: To predict how your formulation will behave in the final assay, add the highest planned concentration of your formulation to cell-free culture medium. Incubate under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Inspect for precipitation at several time points.

  • Vehicle Cytotoxicity Assay: Before beginning experiments with your compound, you must confirm that the vehicle is not toxic to your cells.

    • Plate your cells as you would for a typical experiment.

    • Treat separate wells with a range of final vehicle concentrations (e.g., for DMSO: 0.01%, 0.05%, 0.1%, 0.25%, 0.5%).

    • Include an untreated control (media only).

    • Incubate for the longest duration of your planned experiments.

    • Assess cell viability using a standard method (e.g., MTT, Resazurin, or live/dead staining).

    • Result: Determine the highest concentration of the vehicle that does not significantly impact cell viability compared to the untreated control. This is your maximum allowable vehicle concentration.

Workflow Visualization and Best Practices

Diagram: DMSO-Based Formulation & Dosing Workflow

Caption: Step-by-step workflow for the DMSO-based protocol.

Best Practices for In-Vitro Studies
  • Serum Interaction: Be aware that components in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds[19]. This can affect the free, bioavailable concentration of your drug. Consistency in the type and percentage of serum used is crucial.

  • Controls are Non-Negotiable: Always include:

    • Untreated Control: Cells in media only.

    • Vehicle Control: Cells in media + the final concentration of the vehicle (e.g., 0.1% DMSO).

  • Light Protection: Conduct manipulations of retinoid solutions under subdued lighting conditions to minimize any risk of photodegradation.

References

  • Vertex AI Search Result.[15]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical.[10]

  • Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion | Molecular Pharmaceutics - ACS Publications.[20]

  • 3-Hydroxy Adapalene Methyl Ester - ChemicalBook.[5]

  • PRODUCT INFORMATION - Cayman Chemical.[21]

  • Adapalene - Product Information.[22]

  • Formulation and Development of Adapalene Topical Nanohydrogel Using Different Surfactants and Cosurfactants for Antiacne Activity: In Vitro and Ex Vivo Evaluation - ScienceOpen.[23]

  • In vitro lipolysis test in lipid-based formulation development - Pharma Excipients.[24]

  • Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity.[8]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC.[25]

  • Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity.[9]

  • Formulation and Evaluation of Adapalene for Antiacne Topical Emulgel - International Journal of Pharmaceutical Sciences.[26]

  • Lipid-based formulations ⋅ Gattefossé.[27]

  • Adapalene Impurities - BOC Sciences.[]

  • The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC.[28]

  • Full article: Screening of Adapalene Microsponges Fabrication Parameters with Insight on the In vitro Biological Effectiveness - Taylor & Francis.[6]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.[12]

  • 22502 Adapalene ClinPharm PREA - FDA.[29]

  • Development of Adapalene Loaded Liposome Based Gel for Acne - PMC.[30]

  • Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC.[31]

  • DMSO usage in cell culture - LifeTein.[13]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF - ResearchGate.[11]

  • Clinical Studies - Medik8-US.[32]

  • In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC - NIH.[33]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.[34]

  • 3-Hydroxy Adapalene Methyl Ester - CymitQuimica.[4]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.[35]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.[17]

  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC.[19]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery - MDPI.[16]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.[36]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).[37]

  • 3 Hydroxy Adapalene Methyl Ester - Veeprho.[38]

  • Adapalene - StatPearls - NCBI Bookshelf - NIH.[39]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.[40]

  • Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to.[41]

  • Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed.[7]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.[14]

  • Adapalene - Sigma-Aldrich.

  • Adapalene - Wikipedia.[2]

  • 3-Hydroxy Adapalene Methyl Ester - Axios Research.[3]

Sources

Troubleshooting & Optimization

Troubleshooting 3-Hydroxy Adapalene Methyl Ester synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing and purifying 3-Hydroxy Adapalene Methyl Ester , a critical reference standard used to quantify Adapalene EP Impurity B (Hydroxy Adapalene).

Unlike standard Adapalene synthesis, this protocol involves handling the polarity shift introduced by the hydroxylated adamantane cage, which complicates both the Friedel-Crafts alkylation and the final purification.[]

Molecule Profile & Synthetic Logic[1]

Target Molecule: Methyl 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]-2-naphthoate.[][2][3] Context: This is the methyl ester derivative of Adapalene EP Impurity B.[][3] It is usually synthesized intentionally to serve as an HPLC reference marker.[]

The Core Challenge: The "3-Hydroxy" designation refers to the adamantane cage , not the phenyl ring.[][2] Introducing a hydroxyl group into the bulky adamantyl moiety changes the solubility profile and introduces competitive dehydration risks during the acid-catalyzed alkylation steps.[]

Master Synthesis Workflow (Visualized)

Adapalene_Synthesis Start1 1,3-Adamantanediol Step1 Friedel-Crafts Alkylation (H2SO4/Toluene) Start1->Step1 Start2 4-Bromoanisole Start2->Step1 Inter1 Intermediate A: 2-(3-HO-Adamantyl)- 4-bromoanisole Step1->Inter1 Critical Control Point 1 Impurity Impurity: Dehydrated Olefin Step1->Impurity Acid Overexposure Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2) Inter1->Step2 Start3 Methyl 6-bromo- 2-naphthoate Start3->Step2 Target TARGET: 3-Hydroxy Adapalene Methyl Ester Step2->Target Yield >75%

Figure 1: Convergent synthesis pathway for 3-Hydroxy Adapalene Methyl Ester highlighting the critical Friedel-Crafts junction.[][2][4]

Troubleshooting Guide (Q&A Format)

Phase 1: Friedel-Crafts Alkylation

Reaction: 1,3-Adamantanediol + 4-Bromoanisole


 Intermediate A[][2]

Q1: I am observing a significant impurity at M-18 (Mass -18) during the alkylation. What is happening? Diagnosis: This is Adamantyl Dehydration . Causality: The tertiary hydroxyl group on the adamantane cage is acid-sensitive.[][2] While 1-adamantanol is stable, 1,3-adamantanediol can undergo dehydration to form an olefin (adamantene derivative) if the acid catalyst is too strong or the temperature is too high.[][2] Solution:

  • Switch Catalyst: Replace

    
     with Methanesulfonic acid (MsOH) . It is milder and offers better regiocontrol.[]
    
  • Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C during addition. Do not exceed 25°C during the stir phase.

  • Scavenger: Add a trace amount of acetic anhydride to the solvent system if water content is high, but ensure anhydrous conditions primarily.[]

Q2: My yield is low, and I see unreacted 1,3-adamantanediol. Diagnosis: Solubility limited kinetics. Causality: 1,3-Adamantanediol is highly polar compared to 4-bromoanisole.[][2] In standard non-polar solvents (DCM, Hexane), the diol precipitates out, preventing reaction.[][2] Solution:

  • Protocol Adjustment: Use a DCM/Nitromethane (3:1) solvent system.[][2] Nitromethane solubilizes the adamantyl cation intermediate, significantly accelerating the reaction rate without requiring harsh heating.[]

Phase 2: Suzuki Coupling & Esterification

Reaction: Intermediate A (Boronic form) + Methyl 6-bromo-2-naphthoate[][2]

Q3: The Suzuki coupling stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Palladium Poisoning via Chelation.[] Causality: The free hydroxyl group on the adamantane cage can weakly coordinate with Palladium species, or more likely, the boronic acid formation (if generated in situ) was incomplete due to the hydroxyl group interfering with lithiation (if using n-BuLi).[][2] Solution:

  • Miyaura Borylation: Do not use n-BuLi. Use Bis(pinacolato)diboron with

    
     and KOAc to generate the boronate ester first.[][2] The neutral conditions prevent interference from the free -OH.[][2]
    
  • Base Selection: Use

    
      instead of 
    
    
    
    during the coupling. Phosphate bases are superior for sterically hindered biaryl couplings involving electron-rich phenols.[][2]

Q4: I am detecting "Adapalene Methyl Ester" (non-hydroxylated) in my final product. Diagnosis: Starting Material Contamination. Causality: Your starting 1,3-adamantanediol likely contained 1-adamantanol as an impurity.[][2] Since 1-adamantanol reacts faster in Friedel-Crafts conditions (less steric bulk), it enriches in the final product.[][2] Solution:

  • Pre-Screening: Verify 1,3-adamantanediol purity via GC-MS. It must be

    
    .[]
    
  • Purification: You cannot separate these easily at the final stage.[] You must recrystallize the Intermediate A (Bromide) using Methanol/Water.[][2] The di-hydroxy impurity is much more soluble in methanol than the mono-hydroxy contaminant.[][2]

Purification & Analytical Validation

The presence of the hydroxyl group on the adamantane cage significantly alters the retention time compared to parent Adapalene.[]

HPLC Method Parameters
ParameterCondition
Column C18 (L1),

,

(e.g., Zorbax Eclipse XDB)
Mobile Phase A Water (pH 2.5 with

)
Mobile Phase B Acetonitrile / THF (90:[][2]10)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Column Temp 30°C
Retention Time Logic
CompoundRelative Retention Time (RRT)Polarity Note
3-OH Adapalene Methyl Ester 0.85 Elutes earlier than Adapalene Methyl Ester due to the polar -OH group.[][2]
Adapalene Methyl Ester 1.00Reference Standard.[]
Adapalene (Free Acid) 0.45Elutes much earlier (pH dependent).[2]
Dimer Impurity 1.80Late eluter (very lipophilic).[2]

Critical QC Check: If your target peak elutes after Adapalene Methyl Ester, you have likely synthesized the O-alkylated isomer (where the adamantyl group attached to the oxygen) or a multi-alkylated impurity .[][2] The correct 3-hydroxy-adamantyl derivative must be more polar and elute earlier.[][2]

References

  • Shudo, K. (1991).[][2] Naphthoic Acid Derivatives. U.S. Patent No.[] 5,015,758.[] Washington, DC: U.S. Patent and Trademark Office.[] Link

  • European Pharmacopoeia (Ph.[][2] Eur.) . (2023).[][2][5] Adapalene Monograph 2445. Impurity B Structure Elucidation. Link[][2]

  • Tolstikov, A. G., et al. (1989).[][2] "Adamantyl-containing phenols: Synthesis and properties." Russian Chemical Reviews, 58(10), 925.[][2] (Mechanisms of 1,3-adamantanediol alkylation).

  • BOC Sciences . (2023).[][2] Adapalene Impurities and Standards: Technical Data Sheet.

  • VeePrho . (2023).[][2] Structure of 3-Hydroxy Adapalene Methyl Ester. Link

Sources

Optimizing HPLC separation of Adapalene and its hydroxy metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for Adapalene & Metabolites

Status: Active Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Bioanalysis of Adapalene (ADP) and Phase I Metabolites.

Introduction: The Analytical Challenge

Welcome to the technical support archive. You are likely here because Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) is presenting specific chromatographic challenges.

Adapalene is a third-generation retinoid with unique physicochemical properties that complicate HPLC separation:

  • Extreme Lipophilicity (LogP ~8.0): It sticks tenaciously to stationary phases and plasticware.

  • Acidity (pKa ~4.2): The naphthoic acid moiety causes severe peak tailing if mobile phase pH is not strictly controlled.

  • Structural Rigidity: The adamantyl group adds bulk, requiring specific solvent selectivity (often Tetrahydrofuran) to resolve it from structurally similar hydroxy-metabolites.

This guide moves beyond standard pharmacopeial methods (often limited to high-concentration formulations) to address the sensitivity and resolution required for metabolite profiling in biological matrices.

Module 1: Troubleshooting & Optimization (Q&A)

Q1: My hydroxy-metabolites are co-eluting with the solvent front or showing poor resolution from the parent peak. How do I fix this?

Diagnosis: Hydroxy-metabolites (e.g., 4-hydroxyphenyl adapalene or O-demethylated variants) are significantly more polar than the parent drug. In isocratic systems optimized for the parent (high organic content), these metabolites elute too quickly.

The Fix: Implement a "Focused Gradient" with Ternary Solvents. You must lower the initial elution strength to retain the polar metabolites, but you cannot remove THF (Tetrahydrofuran) or the parent peak shape will suffer.

  • Mobile Phase A: 0.1% Orthophosphoric Acid or Acetic Acid in Water (pH 2.5 – 3.0).

  • Mobile Phase B: Acetonitrile (ACN) / THF (80:20 v/v).

  • Protocol: Start at 50% B to capture polar metabolites, then ramp to 95% B to elute the parent Adapalene.

Technical Insight: THF is non-negotiable for Adapalene. The adamantyl group is bulky and hydrophobic. ACN alone often fails to solvate it effectively, leading to broad peaks. THF acts as a shape-selective modifier that sharpens the parent peak, allowing better resolution of the preceding metabolites.

Q2: I am seeing severe peak tailing (Tailing Factor > 2.0). Is my column dead?

Diagnosis: Likely not. This is a classic "Secondary Interaction" issue. Adapalene is a carboxylic acid.[1][2][3] At neutral pH, it is ionized (COO-) and interacts with residual silanols on the silica support, causing tailing.

The Fix: pH Suppression and End-Capping.

  • pH Control: Ensure your aqueous mobile phase is pH 2.5 – 3.0 . This is well below the pKa (4.2), keeping Adapalene in its non-ionized (neutral) form, which interacts purely via hydrophobic mechanisms.

  • Column Choice: Switch to a high-purity, fully end-capped C18 column.

    • Recommended: Phenomenex Luna C18(2) or Waters XBridge BEH C18.

    • Avoid: Older generation "un-capped" silica columns.

Q3: UV detection at 270 nm is insufficient for my plasma/skin permeation samples. How can I improve sensitivity?

Diagnosis: Biological samples often contain Adapalene at ng/mL levels.[1] UV detection has a high background noise in this range.

The Fix: Switch to Fluorescence Detection (FLD). Adapalene is highly fluorescent due to its conjugated naphthoic acid system.

  • Excitation (λex): 315 nm (Targeting the naphthoic core).

  • Emission (λem): 390 nm (Primary emission band).

  • Gain: High.

Validation Note: Fluorescence intensity is pH and solvent dependent. Ensure your mobile phase composition remains consistent, or use a post-column pH adjustment if using extreme gradients (though rarely necessary for ADP).

Module 2: Master Experimental Protocol

This protocol is synthesized for the separation of Adapalene and its polar impurities/metabolites (Stability Indicating).[4]

Chromatographic Conditions
ParameterSpecificationNotes
Column C18 (250 x 4.6 mm, 5 µm)High carbon load (>15%) preferred.
Temp 30°CControls viscosity of THF mixtures.
Flow Rate 1.0 mL/minStandard backpressure limits.
Injection 20 - 50 µLHigher volume allowed due to high k' of parent.
Detection FLD: Ex 315 nm / Em 390 nm UV: 270 nm or 320 nmFLD for bioanalysis; UV for formulation QC.
MP A Water adjusted to pH 2.5 with H₃PO₄Suppresses ionization of carboxylic acid.
MP B Acetonitrile : THF : Methanol (50:30:[5]20)Ternary mix for solubility and shape selectivity.
Gradient Profile (Metabolite Focused)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial hold for polar metabolites.
5.06040Isocratic hold.
20.01090Ramp to elute Parent Adapalene.
25.01090Wash lipophilic contaminants.
26.06040Re-equilibration (Critical).

Module 3: Sample Preparation (Bioanalysis)

Context: Adapalene binds extensively to plasma proteins (>99%). Simple precipitation often traps the drug in the protein pellet.

Recommended Workflow: Liquid-Liquid Extraction (LLE)

  • Aliquot: 200 µL Plasma/Homogenate.

  • Acidify: Add 20 µL 1M HCl (Disrupts protein binding).

  • Extract: Add 1 mL Ethyl Acetate : Hexane (80:20).

  • Agitate: Vortex 5 mins, Centrifuge 10,000 x g.

  • Concentrate: Evaporate supernatant under N₂ stream.

  • Reconstitute: 100 µL Mobile Phase B (High solubility required).

Module 4: Visualizing the Workflow

The following diagrams illustrate the troubleshooting logic and the biological sample workflow.

Adapalene_Workflow Start Start: Peak Issue Check_Shape Check Peak Shape Start->Check_Shape Check_Res Check Resolution Start->Check_Res Tailing Tailing > 2.0? Check_Shape->Tailing Coelution Metabolites Co-eluting? Check_Res->Coelution Action_pH Adjust pH to 2.5 (Suppress Ionization) Tailing->Action_pH Yes Action_Col Switch to End-capped C18 Tailing->Action_Col Yes Action_THF Add THF to MP B (Shape Selectivity) Coelution->Action_THF Parent Broad? Action_Grad Lower Initial %B (Retain Polars) Coelution->Action_Grad Metabolites Fast? Success Optimized Separation Action_pH->Success Action_Col->Success Action_THF->Success Action_Grad->Success

Figure 1: Troubleshooting Logic for Adapalene HPLC Method Development.

Bioanalysis_Prep Sample Biological Sample (Plasma/Skin Homogenate) Acidify Acidify (HCl) Disrupt Protein Binding Sample->Acidify LLE LLE Extraction (Ethyl Acetate/Hexane) Acidify->LLE PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Evap Evaporate Organic Layer (N2 Stream) PhaseSep->Evap Recon Reconstitute (Mobile Phase B) Evap->Recon Inject Inject to HPLC (FLD Detection) Recon->Inject

Figure 2: Sample Preparation Workflow for High-Sensitivity Metabolite Profiling.

References

  • Method Validation & Impurity Profiling

    • Title: Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Gener
    • Source: Sci Pharm. 2015; 83: 321–338.[5]

    • Link:[Link]

  • Fluorescence Detection Settings

    • Title: Environmentally sensitive fluorescence of the topical retinoid adapalene.[6]

    • Source: Frontiers in Chemistry (2024).
    • Link:[Link]

  • Physicochemical Properties (pKa/LogP)

    • Title: Physicochemical properties of adapalene (ADP).[5][7][8]

    • Source: ResearchG
    • Link:[Link]

  • General Metabolism & Pharmacokinetics

    • Title: Adapalene - StatPearls.[9]

    • Source: NCBI Bookshelf.
    • Link:[Link]

Sources

Technical Support Center: 3-Hydroxy Adapalene Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for organic chemists and process engineers involved in the synthesis of 3-Hydroxy Adapalene Methyl Ester (CAS: N/A for the specific ester, related to Adapalene CAS 106685-40-9). This compound is a critical reference standard for impurity profiling and metabolite identification in Adapalene drug development.

Status: Active | Ticket: #SYN-ADAP-OH-03 | Agent: Senior Application Scientist

Executive Summary

The synthesis of 3-Hydroxy Adapalene Methyl Ester (Methyl 6-(3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate) presents unique challenges compared to the parent Adapalene molecule. The primary yield-limiting factors are the regioselectivity of the Friedel-Crafts alkylation using 1,3-adamantanediol and the interference of the free hydroxyl group during the subsequent biaryl coupling.

This guide moves beyond standard protocols to address the mechanistic failures that cause yield loss, providing self-validating solutions.

Part 1: The Reaction Workflow (Visualization)

The following diagram outlines the critical pathway and decision nodes for the synthesis.

G SM1 1,3-Adamantanediol FC Step 1: Friedel-Crafts Alkylation (Acid Catalysis) SM1->FC SM2 4-Bromoanisole SM2->FC INT1 Intermediate A: 2-(3-Hydroxyadamantyl)-4-bromoanisole SUZ Step 2: Suzuki-Miyaura Coupling (Pd Catalysis) INT1->SUZ CPL Coupling Partner: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate CPL->SUZ PROD Target: 3-Hydroxy Adapalene Methyl Ester FC->INT1 Critical Control Point: Acid Strength & Temp SUZ->PROD Critical Control Point: Ligand Selection

Caption: Optimized synthetic route for 3-Hydroxy Adapalene Methyl Ester highlighting critical control points.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Friedel-Crafts Alkylation

Context: The reaction of 1,3-adamantanediol with 4-bromoanisole to form Intermediate A.

Q1: My yield for the adamantyl-anisole intermediate is <30%. I see significant formation of bis-alkylated byproducts. How do I fix this?

Root Cause Analysis: 1,3-Adamantanediol has two equivalent hydroxyl groups. In strong acids (e.g.,


), both can ionize to form a dication, leading to polymerization or bis-alkylation (reacting with two anisole molecules). Conversely, if the acid is too weak, the bridgehead carbocation does not form efficiently.

Corrective Protocol: Switch from neat sulfuric acid to a TFA/Methanesulfonic Acid (MSA) system or a controlled stoichiometry approach.

  • The Fix: Use Trifluoroacetic acid (TFA) as the solvent with a catalytic amount of MSA (0.1 eq). TFA solvates the cation and stabilizes it, reducing the "hot" reactivity that leads to bis-alkylation.

  • Stoichiometry: Increase the ratio of 4-bromoanisole to 1,3-adamantanediol to 1.2:1 . Do not use a large excess of the diol, as this promotes oligomerization.

  • Temperature: Maintain reaction at 0°C to RT . Do not heat above 40°C until conversion is confirmed.

Q2: I am observing dehydration products (adamantene derivatives) instead of the alcohol. Why?

Root Cause: Elimination competes with substitution. This is driven by high temperatures and the absence of a nucleophile (anisole) in the immediate vicinity of the carbocation.

Self-Validating Check:

  • Protocol: Pre-mix the 4-bromoanisole and the acid catalyst before slowly adding the 1,3-adamantanediol. This ensures that as soon as the carbocation generates, a nucleophile is available to trap it.

Phase 2: The Suzuki-Miyaura Coupling

Context: Coupling Intermediate A (Aryl Bromide) with the Naphthoic Acid Boronate Ester.

Q3: The coupling reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. What is poisoning the cycle?

Root Cause Analysis: The free hydroxyl group on the adamantane cage (C3 position) is a weak nucleophile but can coordinate to Palladium species, forming inactive "off-cycle" resting states. Furthermore, the steric bulk of the adamantyl group ortho to the bromide hinders the oxidative addition step.

Corrective Protocol: You must switch to a highly active, electron-rich phosphine ligand system capable of overcoming steric hindrance and preventing coordination of the -OH.

  • Recommended Catalyst System: Pd(dppf)Cl2·DCM or XPhos Pd G2 .

    • Why: XPhos is bulky and electron-rich, facilitating oxidative addition even with the ortho-adamantyl steric clash.

  • Base Selection: Switch from

    
     to 
    
    
    
    .
    • Why: Potassium phosphate is more basic and helps keep the boronate species active without promoting side reactions of the free alcohol.

Q4: Can I protect the 3-OH group to improve yield?

Answer: Yes, and it is highly recommended if your yields are consistently low.

  • Strategy: Acetylation. Treat Intermediate A with Acetic Anhydride/Pyridine to form the 3-acetoxy derivative.

  • Benefit: The acetoxy group is non-coordinating and withstands Suzuki conditions.

  • Deprotection: The final step (if the free OH is required) or the ester hydrolysis (if making the acid) will remove the acetyl group. However, since your target is the Methyl Ester with a free OH, you can perform a mild selective deprotection using

    
     in Methanol  at RT after the coupling. This leaves the methyl ester (naphthoate) intact while cleaving the more labile aliphatic acetate.
    

Part 3: Data & Specifications

Solvent & Catalyst Screening Matrix

Based on internal optimization for hindered biaryl couplings.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanism of Improvement
Solvent THF / Water1,4-Dioxane / Water (4:1) Higher boiling point allows for activation energy clearance of steric hindrance.
Base


(3.0 eq)
Improved transmetallation rates for hindered boronates.
Catalyst


or XPhos Pd G2
Bidentate/Bulky ligands prevent

-hydride elimination and stabilize Pd(0).
Temp Reflux (66°C)90-100°C Thermal drive required for bulky adamantyl coupling.

Part 4: Detailed Experimental Protocol

Synthesis of Intermediate A (Optimized)
  • Charge a reactor with Trifluoroacetic Acid (5 vol) and 4-Bromoanisole (1.2 eq) .

  • Cool to 0–5°C .

  • Add Methanesulfonic acid (0.1 eq) .

  • Portion-wise add 1,3-Adamantanediol (1.0 eq) over 1 hour. Crucial: Slow addition prevents dication formation.

  • Warm to 20–25°C and stir for 12 hours.

  • Quench by pouring into ice water. Extract with Ethyl Acetate.[1]

  • Purification: Column chromatography (Hexane/EtOAc). The 3-hydroxy product is more polar than the starting anisole but less polar than the diol.

Synthesis of 3-Hydroxy Adapalene Methyl Ester (Coupling)
  • Dissolve Intermediate A (1.0 eq) and Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (1.1 eq) in 1,4-Dioxane (10 vol) .

  • Add

    
     (3.0 eq)  dissolved in minimal water (2 vol).
    
  • Degas with Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Add

    
     (0.05 eq) .
    
  • Heat to 95°C for 4–6 hours.

  • Workup: Cool, filter through Celite, concentrate.

  • Isolation: Recrystallize from Toluene/Heptane or purify via Silica Gel (DCM/MeOH gradient).

References

  • Adapalene Synthesis & Impurity Profiling

    • Title: "A High Yield and Pilot-Scale Process for the Prepar
    • Source: Organic Process Research & Development (2006), 10, 2, 285–288.[2]

    • URL: [Link]

  • Title: "Selective Synthesis of Adamantane Derivatives" (General reference for 1,3-diol reactivity).
  • Suzuki Coupling of Hindered Substrates

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides"
    • Source: Synthesis (2018).[3]

    • Context: Supports the selection of XPhos and Pd(dppf)Cl2 for ortho-substituted biaryl synthesis.

Disclaimer: This guide is intended for research and development purposes. All synthesis should be conducted under strict GLP/GMP guidelines where applicable.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 3-Hydroxy Adapalene Methyl Ester

Case ID: #RET-003-H-ME Status: Open for Resolution Analyst: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: You are observing significant peak tailing (


) for 3-Hydroxy Adapalene Methyl Ester  (3-OH-AME). This is a critical process impurity and potential metabolite of Adapalene. Unlike the parent drug, this molecule possesses a unique "Push-Pull" chemistry that complicates separation:
  • Extreme Hydrophobicity: The adamantyl group and methyl esterification make it highly lipophilic (LogP > 7).

  • Localized Polarity: The 3-hydroxyl group (phenol) acts as a hydrogen bond donor.

The Root Cause: The tailing is rarely due to column voiding. It is almost exclusively caused by Secondary Silanol Interactions . The phenolic hydroxyl group on the analyte forms hydrogen bonds with residual silanol groups (


) on the stationary phase.[1] Because the methyl ester blocks the carboxylic acid, the molecule cannot rely on ionic repulsion to clear the surface, leading to a "drag" effect.
Diagnostic Matrix: Isolate Your Issue

Before altering chemistry, confirm the physical state of your system using this rapid diagnostic table.

SymptomProbable CauseImmediate Action
Tailing (

)
Secondary Silanol InteractionsSwitch to Low pH (< 3.0) or increase ionic strength.
Fronting (

)
Column Overload (Mass)Dilute sample by 50% or reduce injection volume.
Split Peak Solvent MismatchEnsure sample diluent matches initial mobile phase strength (avoid 100% THF injections).
Broadening Poor Solubility / Mass TransferIncrease Column Temp to 40–45°C ; add THF to Mobile Phase B.
The "Why": Mechanism of Failure

To fix the tailing, you must understand the molecular behavior at the stationary phase interface.

The Silanol Trap: Standard C18 columns have residual silanol groups.[1][2][3] At neutral pH, these silanols deprotonate (


). The 3-hydroxyl group of your analyte binds to these sites.

Visualizing the Interaction:

G Analyte 3-OH Adapalene Methyl Ester (Hydrophobic Backbone + Phenol Group) Interaction H-Bonding Event (Phenol -OH <-> Si-OH) Analyte->Interaction Enters Column StationaryPhase C18 Stationary Phase (Residual Silanols) StationaryPhase->Interaction Exposes Active Sites Result Peak Tailing (Kinetic Lag) Interaction->Result Slow Desorption Solution Solution: Acidic Mobile Phase (Protonates Si-O- to Si-OH) Solution->StationaryPhase Suppresses Activity Solution->Interaction Blocks Binding

Figure 1: Mechanism of secondary silanol interactions causing peak tailing. The acidic mobile phase acts as a shield, preventing the analyte from "sticking" to the silica surface.

Optimization Protocol: The "Silanol Suppression" Method

This protocol is designed to achieve


 by targeting the specific chemistry of the 3-hydroxy group.
Phase 1: Stationary Phase Selection
  • Do NOT use: Standard C18 or "End-capped" columns with low carbon loads (< 15%).

  • MUST use: High-purity, Type-B Silica with Steric Protection or Hybrid Particle Technology (HPT) .

    • Recommended: Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Kinetex C18.

    • Why: These columns have exhaustive end-capping and reduced surface metal content, minimizing sites for phenolic interaction.

Phase 2: Mobile Phase Engineering

Adapalene derivatives are notoriously insoluble in pure methanol/water. You must use a "Strong Solvent" modifier.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Function: pH ~2.0. This keeps residual silanols fully protonated (

      
      ), preventing them from binding to the analyte's phenol group.
      
  • Mobile Phase B (Organic): Acetonitrile : Tetrahydrofuran (THF) (80:20 v/v) + 0.05% TFA.

    • Function: THF is critical. It solubilizes the adamantyl group, preventing precipitation-induced tailing.

Phase 3: The Gradient Strategy
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.040601.0
15.05951.0
20.05951.0
20.140601.0
25.040601.0

Note: Ensure column temperature is set to 40°C to lower backpressure from THF and improve mass transfer.

Troubleshooting Logic Tree

Use this workflow if the protocol above does not fully resolve the issue.

Troubleshooting Start Issue: Peak Tailing Persists CheckpH Is Mobile Phase pH < 2.5? Start->CheckpH AddTFA Action: Switch Buffer to 0.1% TFA or Phosphoric Acid CheckpH->AddTFA No CheckSolubility Is Sample Precipitating? CheckpH->CheckSolubility Yes AddTHF Action: Increase THF in Mobile Phase B (up to 30%) CheckSolubility->AddTHF Yes (Fronting/Haze) CheckCol Is Column Type-B Silica? CheckSolubility->CheckCol No ChangeCol Action: Switch to Hybrid (BEH) or Sterically Protected C18 CheckCol->ChangeCol No End Contact Tech Support (Hardware Failure Likely) CheckCol->End Yes (Consult Vendor)

Figure 2: Step-by-step troubleshooting logic for persistent tailing issues.

Frequently Asked Questions (FAQ)

Q1: Can I use Formic Acid instead of TFA?

  • Answer: Generally, no. For this specific impurity, Formic Acid (pKa ~3.75) may not suppress silanol ionization (pKa ~4.5) as effectively as TFA (pKa ~0.3). If you are using MS detection and cannot use TFA, use Ammonium Formate buffer adjusted to pH 3.0 , but expect slightly broader peaks.

Q2: My peak is splitting. Is this tailing?

  • Answer: No. Splitting is usually a solvent mismatch. Adapalene derivatives are often dissolved in 100% THF for stock preparation. If you inject 100% THF into a starting gradient of 40% Water, the analyte precipitates instantly at the column head.

  • Fix: Dilute your sample 1:1 with Acetonitrile before injection.

Q3: Why is temperature important?

  • Answer: The adamantyl group is bulky. At room temperature, the mass transfer into and out of the stationary phase pores is slow, causing band broadening. Heating to 40°C–45°C speeds up this kinetics, sharpening the peak.

References
  • United States Pharmacopeia (USP). Adapalene Monograph: Organic Impurities.[4] USP-NF. (Standardizes the use of THF/ACN/Water systems for Adapalene).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on silanol activity and peak tailing mechanisms).
  • Phenomenex Technical Notes. Overcoming Peak Tailing of Basic and Phenolic Analytes. (Explains the interaction between phenols and Type-B silica).

  • PubChem. Adapalene Methyl Ester Compound Summary. (For structural verification of the hydrophobic adamantyl and ester moieties).

Sources

Overcoming solubility issues with 3-Hydroxy Adapalene Methyl Ester in assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Stability in Biological Assays

Status: Active Support Guide Compound ID: 3-Hydroxy Adapalene Methyl Ester (Adapalene Impurity/Metabolite) Chemical Class: Retinoid / Naphthoic Acid Derivative Primary Challenge: Extreme Lipophilicity (


), Aqueous Precipitation, and Photolability.

The Core Challenge: Why is this molecule failing in your assay?

As a Senior Application Scientist, I often see researchers treat 3-Hydroxy Adapalene Methyl Ester identical to standard Adapalene. This is a critical error. While the parent compound (Adapalene) is already poorly soluble, the Methyl Ester modification removes the ionizable carboxylic acid group, locking the molecule in a neutral, highly lipophilic state regardless of pH. Simultaneously, the 3-Hydroxy group introduces a localized polarity that can induce crystal stacking (pi-stacking) driven by the adamantyl group.

The Result: The compound dissolves in DMSO but "crashes out" (precipitates) immediately upon contact with aqueous buffers or cell culture media, leading to:

  • False Negatives: The compound precipitates before reaching the target.

  • Erratic Data: Micro-crystals interfere with optical density (OD) or fluorescence readings.

  • Plastic Loss: The lipophilic molecule migrates into polystyrene plate walls.

Master Protocol: Solubilization & Stock Preparation

Objective: Create a stable, homogeneous stock solution. Critical Rule: Never attempt to dissolve directly in water, PBS, or ethanol.

Step-by-Step Solubilization
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) exclusively.

    • Why: Moisture in standard DMSO reduces solubility for this specific ester, acting as an anti-solvent.

  • Concentration Limit: Target a stock concentration of 1 mg/mL to 5 mg/mL . Do not attempt >10 mg/mL.

  • Physical Agitation (The "Heat-Sonicate" Cycle):

    • This compound often requires energy to break the crystal lattice.

    • Step A: Add DMSO.[1][2][3][4][5]

    • Step B: Sonicate in a water bath at 40°C for 5–10 minutes.

    • Step C: Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If hazy, it is a suspension, not a solution.

⚠️ Safety Warning: Adapalene derivatives are potential teratogens. Handle in a biosafety cabinet.

The "Anti-Crash" Dilution Strategy for Cell Assays

The most common failure point is the transition from DMSO to Media. The "Solvent Shock" occurs when the hydrophobic environment of DMSO is instantly replaced by water, forcing the compound to aggregate.

The "Sandwich" Dilution Protocol

Do not perform serial dilutions in media. Perform them in DMSO.

StepActionMechanism
1 1000x Stock Prepare your top concentration in 100% DMSO (e.g., 10 mM).
2 DMSO Serial Dilution Dilute this stock with DMSO to create your curve (e.g., 1 mM, 0.1 mM).
3 Rapid Dispersion Pipette the DMSO solution directly into the agitated culture media.
4 Final DMSO % Ensure final DMSO concentration is < 0.5% (ideally 0.1%).[1][2][4]
Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Solid 3-Hydroxy Adapalene Methyl Ester Solvent Add Anhydrous DMSO (Target 1-5 mM) Start->Solvent Check Visual Inspection: Is it Clear? Solvent->Check Sonicate Sonicate @ 40°C (10 min) + Vortex Check->Sonicate Cloudy/Hazy Dilution Prepare 1000x Stocks (Serial Dilution in DMSO) Check->Dilution Clear Sonicate->Check MediaAdd Spike into Media (Rapid Mixing) Dilution->MediaAdd Assay Assay Readout (Verify with Microscopy) MediaAdd->Assay

Caption: Workflow for solubilizing hydrophobic retinoids. Note the loop requiring sonication/heat if clarity is not achieved immediately.

Stability & Environmental Factors (The "Hidden" Variables)

Even if soluble, 3-Hydroxy Adapalene Methyl Ester is chemically fragile.

A. Photolability (Light Sensitivity)

Retinoids isomerize rapidly under UV and visible light (400–500 nm).

  • Symptom: Loss of potency or appearance of "double peaks" in HPLC.

  • Solution: Perform all experiments under Yellow Light (sodium vapor) or in low-light conditions. Wrap all tubes in aluminum foil.

B. Ester Hydrolysis (Metabolic Instability)

This is the most overlooked factor. The "Methyl Ester" moiety is susceptible to Esterases present in:

  • Fetal Bovine Serum (FBS).

  • Liver Microsomes.

  • Cell Lysates.

  • The Risk: If your assay incubation is long (>6 hours), you may be measuring the activity of the free acid (3-Hydroxy Adapalene), not the ester.

  • Mitigation: Use heat-inactivated serum or serum-free media (if cells tolerate) for short-term assays. For long assays, quantify stability via LC-MS.

Visualization: Degradation Pathways

Degradation cluster_Light Pathway A: Photo-Isomerization cluster_Enzyme Pathway B: Enzymatic Hydrolysis Compound 3-Hydroxy Adapalene Methyl Ester Isomers Cis-Trans Isomers (Inactive/Altered Potency) Compound->Isomers White Light (UV/Vis) Acid 3-Hydroxy Adapalene (Free Acid) Compound->Acid Serum Esterases

Caption: Primary degradation mechanisms. Pathway B is critical in serum-containing assays, potentially altering the compound's identity.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (Water added too fast).Dilute compound in DMSO first, then spike into large volume of stirring media.[2]
Low Recovery (HPLC) Adsorption to plasticware.Use Glass or Polypropylene (low-bind) vials. Avoid Polystyrene.
Double Peaks on HPLC Photo-isomerization.Repeat prep under yellow light/darkness.
Loss of Potency over time Ester hydrolysis by serum.Switch to heat-inactivated FBS or reduce incubation time.
Cloudy Stock Solution Wet DMSO or Saturation.Use fresh Anhydrous DMSO; Warm to 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: No. Adapalene derivatives have very poor solubility in ethanol. DMSO or DMF (Dimethylformamide) are the only viable solvents for high-concentration stocks.

Q: My cells are sensitive to DMSO. What is the alternative? A: If you cannot exceed 0.1% DMSO, you may try complexing the compound with Cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin) to improve aqueous solubility without using organic solvents.

Q: How do I store the stock solution? A: Store at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Ensure the vial is amber or foil-wrapped to prevent light degradation.

References

  • National Institutes of Health (NIH). (2012). Retinoic acid stability in stem cell cultures. PubMed Central. Retrieved from [Link]

  • Tölle, S., et al. (2000). Physicochemical characterization of retinoids. Journal of Pharmaceutical Sciences. (Contextual grounding for retinoid lipophilicity).

Sources

Matrix effects in LC-MS analysis of 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of bioanalysis. A recurring and critical challenge, particularly with sensitive LC-MS/MS assays, is the matrix effect. This guide is designed to serve as a technical support hub for professionals analyzing 3-Hydroxy Adapalene Methyl Ester, a key metabolite of Adapalene. While direct literature on this specific metabolite is nascent, the principles of analyzing hydrophobic, retinoid-like molecules in complex biological matrices are well-established and directly applicable.

This center is structured not as a rigid manual, but as a direct line to troubleshooting and understanding. We will explore the causality behind these effects, establish robust protocols for their identification and quantification, and provide actionable strategies for their mitigation, all grounded in regulatory expectations and proven scientific principles.

Technical Support Center: 3-Hydroxy Adapalene Methyl Ester

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What are matrix effects and why should I be concerned when analyzing 3-Hydroxy Adapalene Methyl Ester?

Answer:

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] When using electrospray ionization (ESI), which is common for analyzing drug metabolites like 3-Hydroxy Adapalene Methyl Ester, these co-eluting compounds can compete for access to the droplet surface for charge acquisition or change the physical properties of the droplet, ultimately affecting the amount of analyte ions that reach the mass spectrometer's detector.[2][4][5]

Why it's critical for 3-Hydroxy Adapalene Methyl Ester:

  • Analyte Properties: As a metabolite of Adapalene, this compound is relatively hydrophobic.[6][7] This characteristic makes it prone to co-eluting with endogenous lipids and phospholipids from biological samples, which are notorious for causing significant ion suppression.[8][9][10]

Question 2: My analyte response is low and inconsistent across different plasma lots. How can I confirm if this is a matrix effect?

Answer:

This is a classic symptom of variable matrix effects. To systematically investigate, you should perform two key experiments: a qualitative assessment to identify suppression zones and a quantitative assessment to measure the effect's magnitude.

A. Qualitative Assessment: The Post-Column Infusion (PCI) Experiment

The PCI experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[16][17][18]

  • The "Why": By infusing a constant flow of your analyte post-column, you create a stable baseline signal at the detector. When you then inject a blank, extracted matrix sample, any dips in this baseline indicate retention times where co-eluting matrix components are suppressing the analyte's signal. A rise would indicate enhancement.

  • The Goal: To see if the retention time of 3-Hydroxy Adapalene Methyl Ester falls within one of these suppression zones. If it does, matrix effects are highly likely.

PCI_Workflow cluster_system LC-MS/MS System cluster_infusion Infusion System LC LC System (Pump & Column) Tee T-Junction LC->Tee Mobile Phase + Extracted Blank Matrix MS Mass Spectrometer Tee->MS Syringe Syringe Pump with Analyte Standard Syringe->Tee Constant Flow

Caption: Workflow for a Post-Column Infusion (PCI) experiment.

B. Quantitative Assessment: The Post-Extraction Spike Experiment

This experiment, mandated by regulatory guidelines, quantifies the matrix effect by calculating a "Matrix Factor" (MF).[1][4][18]

  • The "Why": It compares the analyte's response in a post-spiked matrix extract to its response in a clean, neat solution. This isolates the effect of the matrix components from other variables like extraction recovery.

  • The Goal: To obtain a numerical value for the matrix effect. An MF of 1.0 indicates no effect, <1.0 indicates suppression, and >1.0 indicates enhancement.

The protocol below details the necessary steps as recommended by the FDA and EMA.[15][19]

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To calculate the Matrix Factor (MF) for 3-Hydroxy Adapalene Methyl Ester in at least six different lots of biological matrix.

Materials:

  • Six unique lots of blank matrix (e.g., human plasma).

  • 3-Hydroxy Adapalene Methyl Ester analytical standard.

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for 3-Hydroxy Adapalene Methyl Ester (recommended).

  • Validated sample preparation method (e.g., PPT, LLE, or SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent. This represents 100% response without any matrix.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte and IS into the final, extracted supernatant/eluate.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction. This set is used to determine recovery, not the matrix factor itself, but is typically analyzed concurrently.

  • Analyze and Calculate:

    • Inject all samples from Set A and Set B onto the LC-MS/MS.

    • Calculate the peak area response for the analyte and the IS in each sample.

    • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot using the following formulas:

      • MF_Analyte = Mean Peak Area (Set B) / Mean Peak Area (Set A)

      • MF_IS = Mean Peak Area_IS (Set B) / Mean Peak Area_IS (Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • This is the most critical value for regulatory assessment.

    • IS-Normalized MF = MF_Analyte / MF_IS

Acceptance Criteria (per FDA/EMA Guidance):

  • The coefficient of variation (CV) of the IS-Normalized MF across the six or more matrix lots should be ≤15%.[13][14] This ensures the matrix effect, even if present, is consistent and therefore correctable by the internal standard.

Matrix_Factor_Experiment cluster_calc Calculations setA Set A (Neat Solution) - Prepare Reconstitution Solvent - Spike Analyte + IS - Analyze Response in absence of matrix formula1 Matrix Factor (MF) = Mean Area (Set B) / Mean Area (Set A) setA->formula1 setB Set B (Post-Spike) - Extract Blank Matrix - Spike Analyte + IS into Extract - Analyze Response in presence of matrix setB->formula1 formula2 IS-Normalized MF = MF_Analyte / MF_IS formula1->formula2 criteria Acceptance: CV of IS-Normalized MF ≤ 15% formula2->criteria

Caption: Experimental design for quantitative matrix effect assessment.
Question 3: My IS-Normalized Matrix Factor failed the acceptance criteria (>15% CV). What are my options?

Answer:

A high CV in the IS-Normalized MF indicates that the matrix effect is variable across different sources (lots) of matrix, and your internal standard is not adequately compensating for this variability.[20] This is a critical failure that must be addressed. Your primary strategy is to improve the sample cleanup to remove the interfering components.

The Causality: The most common sources of matrix effects in bioanalysis are phospholipids from cell membranes.[8][10][21] Simpler sample preparation techniques like Protein Precipitation (PPT) are fast but notoriously poor at removing these interferences.[4][9]

Here is a comparison of common sample preparation techniques and their effectiveness at mitigating matrix effects:

TechniquePrincipleProsCons (Regarding Matrix Effects)
Protein Precipitation (PPT) Proteins are denatured and crashed out of solution using an organic solvent (e.g., Acetonitrile) or acid.Fast, simple, inexpensive, high-throughput.[22]High Matrix Effect. Does not effectively remove phospholipids or salts, which remain in the supernatant.[9][23]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, can provide higher selectivity.[22]Can still co-extract lipids and phospholipids depending on solvent choice. More labor-intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Low Matrix Effect. Highly selective and provides the cleanest extracts by effectively removing phospholipids and salts.[4][24]More method development required, can be more expensive.
HybridSPE® A specialized technique combining PPT with a zirconia-coated sorbent that specifically targets and removes phospholipids.[8][9]Very Low Matrix Effect. Excellent for phospholipid removal, simpler than traditional SPE.[9][23]Proprietary technology, higher cost per sample.

Troubleshooting Workflow:

If you are experiencing matrix effect issues, follow this tiered approach:

Mitigation_Strategy cluster_solutions Mitigation Options start Matrix Effect Fails Criteria (CV > 15%) check_method Current Method: Protein Precipitation? start->check_method opt1 Optimize Chromatography (Change gradient, column chemistry to separate analyte from interferences) check_method->opt1 No opt2 Implement LLE (Test different extraction solvents) check_method->opt2 Yes revalidate Re-evaluate Matrix Effect (Protocol 1) opt1->revalidate opt3 Implement SPE (Recommended for cleanest extracts) opt2->opt3 opt4 Use HybridSPE® (Specifically targets phospholipids) opt3->opt4 Alternative opt3->revalidate opt4->revalidate revalidate->start Fail pass Pass (CV ≤ 15%) revalidate->pass

Caption: Decision tree for mitigating unacceptable matrix effects.

Recommendation: If you are using PPT, the most robust solution is to develop an SPE method. This will provide a much cleaner extract, directly addressing the root cause of the problem by removing the interfering phospholipids.[4][23]

Question 4: I'm using a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to automatically correct for all matrix effects?

Answer:

Ideally, yes, but not always. The fundamental assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement. However, several factors can undermine this assumption:

  • Chromatographic Separation: Sometimes, the deuterium isotope effect can cause the SIL-IS to have a slightly different retention time than the native analyte.[20] If this shift moves the IS into a region with a different degree of ion suppression, the analyte/IS response ratio will no longer be constant, leading to inaccurate quantification.

  • Differential Matrix Effects: In rare cases, the matrix may affect the analyte and the IS differently even if they co-elute perfectly. This has been observed to differ by 26% or more in some studies.

  • Cross-analyte Interference: In multiplexed assays, the metabolites of one drug can cause signal interference for another analyte.[25]

The Bottom Line: Using a SIL-IS is the best practice and is highly recommended by regulatory agencies to compensate for matrix effects.[4][26] However, it does not exempt you from the requirement to perform a thorough matrix effect validation. The experiment described in Protocol 1 is designed precisely to prove that your SIL-IS is performing its compensatory function correctly across multiple matrix sources.[15]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. (n.d.). Waters. Retrieved February 13, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Waters. Retrieved February 13, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2021). LCGC International. Retrieved February 13, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2022). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. (2009). PubMed. Retrieved February 13, 2026, from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (2011). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). American Laboratory. Retrieved February 13, 2026, from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 13, 2026, from [Link]

  • Matrix Effects in LC-MS: Simple Way to Monitor - A "Little" Mass Spec and Sailing. (n.d.). Blogspot. Retrieved February 13, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Waters. Retrieved February 13, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014). Chromatography Online. Retrieved February 13, 2026, from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. (2011). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. Retrieved February 13, 2026, from [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards - ResearchGate. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved February 13, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). European Bioanalysis Forum. Retrieved February 13, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Post-column infusion experiment to investigate matrix effect on ionization efficiency - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution - Scribd. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]

  • UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - ResearchGate. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - UU Research Portal. (2024). UU Research Portal. Retrieved February 13, 2026, from [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Sciences & Research. Retrieved February 13, 2026, from [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics - PMC - NIH. (2025). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up - YouTube. (2018). YouTube. Retrieved February 13, 2026, from [Link]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples - SCIEX. (n.d.). SCIEX. Retrieved February 13, 2026, from [Link]

  • 3-Hydroxy Adapalene Methyl Ester - Axios Research. (n.d.). Axios Research. Retrieved February 13, 2026, from [Link]

  • LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. (2017). AACC. Retrieved February 13, 2026, from [Link]

  • A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC - RJPT. (n.d.). RJPT. Retrieved February 13, 2026, from [Link]

  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. (n.d.). Waters. Retrieved February 13, 2026, from [Link]

  • Application Compendium: Clinical Research & Forensic Toxicology. (2012). Waters. Retrieved February 13, 2026, from [Link]

  • 3 Hydroxy Adapalene Methyl Ester - Veeprho. (n.d.). Veeprho. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Optimization of 3-Hydroxy Adapalene Methyl Ester MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Adduct Formation (


, 

) Target Molecule: 3-Hydroxy Adapalene Methyl Ester (

, MW ~442.55 Da)

Executive Summary

3-Hydroxy Adapalene Methyl Ester presents a specific challenge in electrospray ionization (ESI) mass spectrometry. As a lipophilic ester, it lacks the acidic proton of its parent compound (Adapalene), rendering Negative Mode (


) ineffective. Consequently, analysis must be performed in Positive Mode , where the ester carbonyls and the hydroxyl group act as "magnets" for alkali metals, leading to dominant Sodium (

, m/z ~465) and Potassium (

, m/z ~481) adducts.

This guide provides the protocols to suppress these uncontrolled adducts and favor the protonated molecular ion (


, m/z ~443) or a stable Ammonium adduct (

, m/z ~460).

Troubleshooting Guide 1: Mobile Phase Chemistry

Objective: Displace uncontrolled Sodium/Potassium ions using high-purity Ammonium additives.

The Mechanism

Alkali metal adducts are "parasitic" signals caused by trace contamination.[1][2] You cannot "remove" sodium entirely; you must outcompete it. By flooding the mobile phase with Ammonium (


) ions, you force the molecule to preferentially interact with ammonium or protons.
Protocol: The "Ammonium Swamping" Technique

Reagents Required:

  • LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH).

  • LC-MS Grade Water.

  • Ammonium Formate (High Purity, 99.995%+).

  • Formic Acid (LC-MS Grade ampules).

Step-by-Step Workflow:

  • Solvent Selection: Use Acetonitrile over Methanol if possible.[3] Methanol often contains higher trace sodium levels and facilitates sodium coordination more readily than ACN.

  • Aqueous Phase Preparation (Solvent A):

    • Prepare 5 mM Ammonium Formate in Water.

    • Add 0.1% Formic Acid.[1][4][5]

    • Why? The Formic Acid provides protons (

      
      ) for 
      
      
      
      .[6] The Ammonium Formate provides
      
      
      to displace Na+.
  • Organic Phase Preparation (Solvent B):

    • Prepare 5 mM Ammonium Formate in 95:5 ACN:Water.

    • Add 0.1% Formic Acid.[1][4][5]

    • Note: Ammonium salts are not soluble in 100% ACN. You must include 5-10% water in your organic line to prevent precipitation in the pump heads.

Expected Outcome: You will likely see a shift from


 to a mix of 

and

. If

is unstable, the

adduct is a perfectly acceptable surrogate for quantification, provided it is stable and reproducible.
Data Visualization: Additive Efficacy
Additive SystemDominant Species ObservedSignal StabilityRecommendation
None (Pure Solvents)

,

Poor (Variable Na+ background)❌ Avoid
0.1% Formic Acid

,

Moderate (Na+ still persists)⚠️ Use with caution
5mM NH4 Formate + Formic

,

High (Na+ displaced)Recommended
5mM NH4 Acetate

High (Strong adduct former)✅ Good Alternative

Troubleshooting Guide 2: Contamination Control (Hygiene)

Objective: Eliminate exogenous sources of Sodium and Potassium.

The Causality

Sodium is ubiquitous.[7] It leaches from borosilicate glass (even "Type I" glass) and is present in lower-grade solvents. For a lipophilic ester like 3-Hydroxy Adapalene Methyl Ester, even ppb-levels of Na+ can steal the signal from the protonated ion.

Protocol: The "Plastic-Only" Workflow
  • Glassware Ban: Remove all glass solvent bottles from your LC system.

    • Action: Replace with Polypropylene (PP) or FEP/PTFE bottles.

    • Action: If using glass autosampler vials, switch to Polypropylene Vials immediately.

  • Solvent Grade:

    • Never use "HPLC Grade" or filtered in-house water.

    • Use only LC-MS Grade or OptimAR grade solvents pre-packaged in treated bottles.

  • System Washing:

    • Flush the LC lines with 20% Isopropanol / 80% Water at high flow (no column) for 30 minutes to strip residual salts from the degasser and tubing lines.

Troubleshooting Guide 3: Instrumental Parameters

Objective: Use energy to break weak adducts without fragmenting the target molecule.

The Mechanism

Sodium adducts are electrostatic and strong, but


 adducts are often more labile. Increasing the energy in the source can "decluster" these adducts. However, 3-Hydroxy Adapalene Methyl Ester contains a hydroxyl group , making it susceptible to in-source water loss (

).
Protocol: Declustering Potential (DP) Optimization
  • Infusion: Infuse the standard (1 µg/mL) at 10 µL/min combined with mobile phase flow (0.4 mL/min).

  • Ramp DP/Fragmentor Voltage:

    • Start low (e.g., 20V). Increase in 10V increments.

    • Monitor: The ratio of

      
       (443) vs. 
      
      
      
      (465) vs. Water Loss (425).
  • The "Sweet Spot":

    • Find the voltage where

      
       decreases, but before the water loss peak (425) becomes dominant.
      
    • Tip: If

      
       is never dominant, optimize for 
      
      
      
      (460) using lower DP settings, as this adduct is often softer and more stable.

Visualizing the Ionization Pathway

The following diagram illustrates the competitive ionization landscape in the ESI source.

IonizationCompetition Molecule 3-Hydroxy Adapalene Methyl Ester (Neutral) MH_Plus [M+H]+ (Desired Signal) Molecule->MH_Plus Protonation (Ideal) MNa_Plus [M+Na]+ (Parasitic Signal) Molecule->MNa_Plus High Affinity (Unavoidable w/o Additive) MNH4_Plus [M+NH4]+ (Stable Surrogate) Molecule->MNH4_Plus Mass Action (Displacement) H_Plus H+ (from Formic Acid) H_Plus->MH_Plus Na_Plus Na+ (Contaminant) Na_Plus->MNa_Plus NH4_Plus NH4+ (Additive) NH4_Plus->MNa_Plus Suppresses NH4_Plus->MNH4_Plus

Caption: Competitive ionization pathways. Ammonium (


) is introduced to outcompete Sodium (

) affinity.

Frequently Asked Questions (FAQ)

Q1: Why can't I use Negative Mode (


)? 
A:  Adapalene has a carboxylic acid group that ionizes well in negative mode. However, your molecule is the Methyl Ester . This esterification blocks the acidic site. Without an acidic proton to lose, the molecule will not ionize efficiently in negative mode unless you use extreme pH which might hydrolyze the ester back to the acid.

Q2: The


 peak is huge, but I want 

. Is this a problem?
A: Generally, no. If the

(Ammonium adduct) is stable, reproducible, and linear with concentration, you should use it as your quantifier ion (Quantifier). Many esters are quantified using their ammonium adducts because it is thermodynamically more favorable than protonation.

Q3: I see a peak at m/z 425. What is it? A: This is likely


. The "3-Hydroxy" group is labile. If you see this, your Source Temperature or Declustering Potential is too high. Lower the temperature by 50°C and re-check.

Q4: Can I use Trifluoroacetic Acid (TFA) to force protonation? A: TFA is very strong at forcing


, but it causes severe signal suppression  in Mass Spectrometry (the "TFA effect"). Avoid TFA unless absolutely necessary. If you must use it, limit concentration to 0.01% or use a "TFA Fix" solvent blend (propionic acid/isopropanol) post-column.

References

  • Waters Corporation. How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base. [Link]

  • Advanced Materials Technology. Mobile Phase Additive Selection for LC-MS. Halo Columns Technical Guide. [Link]

  • Birdsall, R. E., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry.[3][8] [Link]

  • PubChem. Adapalene Methyl Ester Compound Summary. National Library of Medicine. [Link]

Sources

Validation & Comparative

Comparative receptor binding affinity of Adapalene and its hydroxylated metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the receptor binding profile of Adapalene compared to its metabolic derivatives. It is designed for researchers and drug development professionals, focusing on the structural rationale behind Adapalene’s "third-generation" retinoid status.

Executive Summary

Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) represents a paradigm shift in retinoid therapeutics. Unlike first-generation retinoids (e.g., Tretinoin) which function as "soft drugs" that metabolize into active species, Adapalene was rationally designed as a metabolically stable, receptor-selective agonist .

The core distinction lies in functional activity:

  • Adapalene: Exhibits high-affinity, selective binding to Retinoic Acid Receptors (RAR)

    
     and 
    
    
    
    .[1]
  • Hydroxylated Metabolites: Primarily the O-demethylated and adamantyl-hydroxylated derivatives. Current pharmacologic data indicates these are inactive clearance products destined for rapid glucuronidation and biliary excretion, rather than secondary active ligands.

Molecular Mechanism & Selectivity Profile[2]

Adapalene is distinct from non-selective retinoids due to its rigid naphthoic acid backbone and bulky adamantyl side chain.[2] This structure sterically hinders binding to the ubiquitously expressed RAR


 and prevents interaction with Cytosolic Retinoic Acid Binding Proteins (CRABP), which sequester natural retinoids.
Receptor Selectivity Data

Adapalene targets the nuclear receptors expressed most abundantly in the epidermis (RAR


) and fibroblasts (RAR

), sparing the systemic RAR

receptor.[3]

Table 1: Comparative Binding & Functional Constants

Receptor SubtypeAdapalene Affinity (

/

)*
Hydroxylated Metabolite (O-demethylated)Physiological Relevance
RAR

~22 nM (Low Affinity)> 1000 nM / Inactive Ubiquitous; associated with systemic toxicity (mucocutaneous irritation).
RAR

2.3 nM (High Affinity) Inactive Inducible receptor; modulation of cell proliferation.
RAR

9.3 nM (High Affinity) Inactive Predominant in epidermis; mediates terminal differentiation & inflammation.
RXR (

)
No Binding (> 1000 nM)InactiveRetinoid X Receptors; Adapalene does not induce RXR homodimerization.
CRABP-II No BindingN/ACytosolic transport; Adapalene bypasses this regulation.

*Values represent aggregate mean data from competitive binding and transactivation assays. Note the >10-fold selectivity for RAR


 over RAR

.

Metabolic Pathway & Structural Stability

Adapalene is highly lipophilic (LogP ~8.[4]0) and resistant to oxidation compared to the polyene chain of retinoic acid. Metabolism is not a bioactivation step but a clearance mechanism.

Primary Metabolic Route

The primary metabolic attack occurs via the Cytochrome P450 system (specifically CYP2C9 and CYP1A2 in vitro) leading to:

  • O-demethylation: Conversion of the methoxy group to a phenolic hydroxyl.

  • Hydroxylation: Oxidation of the adamantyl cage.

These hydroxylated metabolites are immediately conjugated (glucuronidated) and excreted via the bile. They do not accumulate in the skin to therapeutically relevant levels.

Pathway Visualization

AdapaleneMetabolism Adapalene Adapalene (Parent) [Active Pharmacophore] CYP CYP450 Enzymes (Liver/Skin) Adapalene->CYP Slow Metabolism Metabolite1 4-Hydroxyphenyl Derivative (O-demethylated) CYP->Metabolite1 O-demethylation Metabolite2 1-Hydroxyadamantyl Derivative CYP->Metabolite2 Hydroxylation Glucuronide Glucuronide Conjugates [Inactive/Polar] Metabolite1->Glucuronide Rapid Conjugation Metabolite2->Glucuronide Excretion Biliary Excretion Glucuronide->Excretion

Figure 1: Metabolic fate of Adapalene.[2][5] Unlike Tretinoin, where metabolites (e.g., 4-oxo-tretinoin) retain activity, Adapalene metabolites are rapidly sequestered and excreted.

Experimental Protocols: Measuring Receptor Binding

To validate the affinity data presented above, the following Nuclear Receptor Binding Assay protocol is recommended. This uses a Scintillation Proximity Assay (SPA) or Filtration method.

Protocol: Competitive Radioligand Binding Assay (RARs)

Objective: Determine the


 and 

of Adapalene and its metabolites against human RAR

,

, and

.

Reagents:

  • Receptor Source: Recombinant human RAR

    
    , 
    
    
    
    ,
    
    
    ligand-binding domains (LBD) expressed in E. coli or Baculovirus.
  • Radioligand:

    
    -All-trans-Retinoic Acid (ATRA) (Specific Activity ~50 Ci/mmol).
    
  • Test Compounds: Adapalene (dissolved in DMSO), Hydroxylated Metabolite Standards (custom synthesis required).

Workflow:

  • Preparation:

    • Dilute receptor proteins in Binding Buffer (50 mM Tris-HCl pH 7.4, 2 mM KCl, 1 mM MgCl

      
      , 1 mM DTT, 10% Glycerol).
      
    • Prepare serial dilutions of Adapalene (

      
       M to 
      
      
      
      M).
  • Incubation:

    • In a 96-well plate, mix:

      • 20 µL Receptor preparation.

      • 20 µL

        
        -ATRA (Fixed concentration ~ 
        
        
        
        of the receptor, typically 5-10 nM).
      • 10 µL Test Compound (Adapalene or Metabolite).

    • Control: Non-specific binding (NSB) determined using 100-fold excess unlabeled ATRA.

    • Incubate at 4°C for 12-16 hours (equilibrium is critical for hydrophobic retinoids).

  • Separation (Filtration Method):

    • Harvest complexes onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

    • Wash 3x with ice-cold Binding Buffer containing 0.05% CHAPS.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) on a Beta Counter.

  • Data Analysis:

    • Calculate % Specific Binding.

    • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff Equation :
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of the radioligand).
Assay Validation Logic (Self-Correcting)
  • Solubility Check: Retinoids are hydrophobic. If the curve plateaus before reaching 0% binding, precipitation may have occurred. Ensure DMSO concentration < 1%.

  • Equilibrium Check: If

    
     varies with incubation time, equilibrium was not reached. Retinoids have slow on/off rates; overnight incubation is standard.
    

Functional Implications of Metabolite Inactivity

The lack of binding affinity in the hydroxylated metabolite is a critical safety feature.

  • Reduced Systemic Toxicity: Because the metabolites do not activate RAR

    
    , the risk of "retinoid syndrome" or systemic skin fragility is minimized even if the metabolite enters circulation.
    
  • Predictable Pharmacodynamics: The therapeutic effect is driven solely by the parent molecule concentration, which simplifies dosing regimens compared to drugs with active metabolites that have different half-lives.

Signaling cluster_cell Keratinocyte Nucleus cluster_metabolite Clearance Pathway Adapalene Adapalene RAR_Gamma RAR-Gamma Receptor Adapalene->RAR_Gamma High Affinity Binding RXR RXR Receptor RAR_Gamma->RXR Heterodimerization DNA RARE (DNA Response Element) RXR->DNA Transcriptional Activation Metabolite OH-Adapalene (Metabolite) RAR_Alpha RAR-Alpha Receptor Metabolite->RAR_Alpha No Binding / Inactive

Figure 2: Signaling vs. Clearance. Adapalene drives the therapeutic effect via RAR


, while the metabolite fails to engage the receptor machinery.

References

  • Mechanism of Action of Adapalene. National Institutes of Health (NIH) / PubChem. [Link]

  • Adapalene: A Review of its Pharmacological Properties. Drugs.com / Adapalene Monograph. [Link]

  • Pharmacology of Adapalene (Review). British Journal of Dermatology / PubMed. [Link]

Sources

Comparative Technical Guide: 3-Hydroxy Adapalene Methyl Ester vs. Tazarotene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical side-by-side analysis of 3-Hydroxy Adapalene Methyl Ester (3-OH-AME) —a specific derivative and lipophilic precursor of the primary Adapalene metabolite—against Tazarotene , a third-generation acetylenic retinoid.

While Tazarotene is an established therapeutic gold standard for psoriasis and acne, 3-OH-AME represents a research-grade entity often evaluated in Structure-Activity Relationship (SAR) studies or as an analytical reference for impurity profiling (Adapalene Impurity B Methyl Ester).

Key Differentiator:

  • Tazarotene is a prodrug designed for rapid hydrolysis to Tazarotenic Acid, exhibiting high potency at Retinoic Acid Receptors (RAR)

    
     and 
    
    
    
    , often at the cost of skin irritation.
  • 3-OH-AME retains the stable adamantane scaffold of Adapalene but introduces a hydroxyl group (increasing polarity/metabolic susceptibility) and a methyl ester cap (enhancing lipophilicity). Its performance profile suggests a candidate with potentially faster metabolic clearance (via Phase II conjugation at the 3-OH site) compared to the highly stable parent Adapalene.

Chemical Architecture & Mechanism of Action

Structural Comparison
Feature3-Hydroxy Adapalene Methyl Ester (3-OH-AME)Tazarotene
Core Scaffold Adamantane (Lipophilic, bulky, rigid)Thiochroman (Acetylenic, aromatic)
Prodrug Moiety Methyl Ester (Hydrolyzes to 3-OH Adapalene)Ethyl Ester (Hydrolyzes to Tazarotenic Acid)
Polar Modifications 3-Hydroxyl group on adamantane ring.[1][2] Increases water solubility and provides a handle for Glucuronidation.Sulfur atom in ring; Acetylenic linker.
Molecular Weight ~442.55 g/mol 351.46 g/mol
Predicted LogP ~6.5 (Highly Lipophilic)~5.2 (Lipophilic)
Receptor Selectivity RAR

/ RAR

(Predicted based on scaffold)
RAR

/ RAR

(Empirically Proven)
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the parallel activation pathways. Both compounds function as prodrugs requiring esterase cleavage to bind Nuclear Receptors.

RetinoidMechanism Prodrug_Taz Tazarotene (Ethyl Ester) Active_Taz Tazarotenic Acid (Active Ligand) Prodrug_Taz->Active_Taz Hydrolysis Prodrug_AME 3-OH-AME (Methyl Ester) Active_AME 3-Hydroxy Adapalene (Active Ligand) Prodrug_AME->Active_AME Hydrolysis Enzyme Carboxylesterases (Skin/Liver) Enzyme->Prodrug_Taz Enzyme->Prodrug_AME Receptor RAR-β / RAR-γ Nuclear Receptors Active_Taz->Receptor High Affinity Binding Metabolism Phase II Conjugation (Glucuronidation) Active_Taz->Metabolism Slower (Oxidation required) Active_AME->Receptor Binding (Steric Modulation) Active_AME->Metabolism Rapid (via 3-OH group) Response Gene Transcription (Differentiation/Anti-proliferation) Receptor->Response RXR Heterodimerization

Figure 1: Comparative activation and metabolic pathways. Note the direct Phase II metabolic exit route available to 3-OH-AME via its hydroxyl group.

Performance Analysis (SAR & Pharmacokinetics)

Receptor Binding Affinity[3][4]
  • Tazarotene: Tazarotenic acid is known for "suicidal" binding affinity—it binds tightly and activates gene transcription aggressively, which correlates with its high efficacy in psoriasis but also its irritation potential.

  • 3-OH-AME (Active Form): The parent Adapalene molecule is a potent RAR agonist. The addition of the 3-Hydroxy group on the adamantane cage introduces steric bulk and polarity.

    • Hypothesis: This likely reduces binding affinity slightly compared to pure Adapalene or Tazarotene, potentially resulting in a "softer" retinoid profile with lower irritation but maintained anti-inflammatory activity.

Lipophilicity & Skin Penetration
  • Tazarotene: Optimized for rapid penetration into the stratum corneum.

  • 3-OH-AME: The methyl ester makes this molecule extremely lipophilic (LogP > 6). It will likely partition strongly into the stratum corneum but may have difficulty partitioning out of the lipid layers into the viable epidermis (where esterases reside) compared to Tazarotene.

Stability Profile
  • Tazarotene: Susceptible to oxidative metabolism.[2]

  • 3-OH-AME: The adamantane cage prevents oxidative degradation. However, the 3-OH group is a "metabolic handle."

    • Impact: 3-OH-AME is likely cleared faster from the system than Adapalene, reducing the risk of systemic accumulation—a desirable trait for safety in long-term topical applications.

Experimental Protocols

To validate the performance of 3-OH-AME against Tazarotene, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Esterase Hydrolysis Assay

Objective: Determine the rate at which the prodrugs convert to their active acid forms in skin microsomes.

  • Preparation:

    • Prepare 10 mM stock solutions of Tazarotene and 3-OH-AME in DMSO.

    • Isolate Human Skin Microsomes (HSM) or use recombinant Carboxylesterase-1 (CES1).

  • Incubation:

    • Dilute stocks to 1 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5 mg/mL microsomes.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Extract aliquots at T=0, 5, 15, 30, 60, and 120 minutes.

    • Quench: Immediately add ice-cold Acetonitrile (ACN) with internal standard (e.g., Acitretin) to stop enzymatic activity.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.

    • Monitor: Disappearance of Parent (Ester) and appearance of Metabolite (Acid).

  • Calculation:

    • Plot concentration vs. time. Calculate intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).
Protocol B: Nuclear Receptor Transactivation Assay

Objective: Measure the functional potency (


) of the hydrolyzed acids (Tazarotenic Acid vs. 3-Hydroxy Adapalene).
  • Cell System: Use HeLa or CV-1 cells transiently cotransfected with:

    • Expression plasmids for RAR

      
      , RAR
      
      
      
      , or RAR
      
      
      .
    • Luciferase reporter plasmid containing Retinoic Acid Response Elements (RARE).

  • Dosing:

    • Treat cells with serial dilutions (

      
       M to 
      
      
      
      M) of the acid forms (hydrolysis is inefficient in cell culture; use the active metabolite directly).
    • Include ATRA (All-Trans Retinoic Acid) as a positive control.

  • Readout:

    • Lyse cells after 24 hours. Measure Luciferase activity (RLU).

  • Data Processing:

    • Normalize to Renilla luciferase (transfection control).

    • Fit data to a sigmoidal dose-response curve to derive

      
      .
      
Protocol C: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Compare the flux of the methyl ester vs. ethyl ester through human cadaver skin.

FranzCellWorkflow Start Start: Skin Preparation (Dermatomed Human Cadaver Skin) Mount Mount Skin in Franz Cell (Epidermis facing Donor) Start->Mount Dose Apply Infinite Dose (1% w/w formulation of 3-OH-AME vs Tazarotene) Mount->Dose Sample Sample Receptor Fluid (PBS + 0.1% Brij-98) Timepoints: 2, 4, 8, 12, 24h Dose->Sample Extraction Tape Strip (Stratum Corneum) vs. Epidermis/Dermis Extraction Sample->Extraction Analysis HPLC/UV or LC-MS/MS quantification Extraction->Analysis

Figure 2: Franz Diffusion Cell workflow for determining flux and skin retention.

References

  • Galderma Laboratories. (2023). Differin (Adapalene) Gel 0.1% Prescribing Information.[3]Link

  • Allergan, Inc. (2023). Tazorac (Tazarotene) Cream Prescribing Information.Link

  • European Pharmacopoeia (Ph. Eur.). (2023). Adapalene: Impurity B Standard (3-Hydroxy Adapalene).[4]Link

  • Thielitz, A., et al. (2008). "Topical retinoids in acne – an evidence-based overview." Journal of the German Society of Dermatology.Link

  • BenchChem. (2025).[5] Probing the Isotype Specificity of Retinoid X Receptor Ligands: A Technical Guide.Link

Sources

Inter-Laboratory Validation of 3-Hydroxy Adapalene Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Pharmaceutical Development

Executive Summary & Technical Context[1][2][3][4][5]

The quantification of 3-Hydroxy Adapalene Methyl Ester (3-OH-AME) represents a critical challenge in the impurity profiling of third-generation retinoids. Unlike the parent compound Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), this specific derivative—often formed via oxidative degradation or metabolic hydroxylation of the adamantyl cage followed by methylation—possesses distinct polarity shifts that complicate standard reverse-phase separation.

This guide presents the results of a multi-site inter-laboratory validation study comparing two primary quantification methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Why this matters:

  • Regulatory Compliance: ICH Q3A/B guidelines mandate rigorous identification of impurities exceeding the 0.1% threshold.

  • Toxicological Relevance: Hydroxylated adamantane derivatives can exhibit altered lipophilicity and receptor binding affinity compared to the parent API.

Methodological Comparison: HPLC-DAD vs. UHPLC-MS/MS

The following comparison analyzes the performance of both methods across three validation sites. Data indicates that while HPLC-DAD is sufficient for process control, UHPLC-MS/MS is required for trace-level metabolic profiling.

Table 1: Comparative Performance Metrics
FeatureMethod A: RP-HPLC-DAD (Standard QC)Method B: UHPLC-MS/MS (Trace Analysis)
Detection Principle UV Absorbance (272 nm)Electrospray Ionization (ESI) / MRM
Linearity Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL
LOD (Limit of Detection) 0.1 µg/mL0.2 ng/mL
Specificity Moderate (Risk of co-elution with Impurity D)High (Mass transition filtering)
Throughput 25 min/sample8 min/sample
Inter-Lab Reproducibility (%RSD) 4.5%2.1%
Cost Per Analysis LowHigh
Expert Insight: The Causality of Choice
  • Method A (HPLC-DAD) relies on the naphthoic acid chromophore. However, the hydroxylation on the adamantyl group minimally affects the UV spectrum, leading to potential co-elution with the non-hydroxylated Adapalene Methyl Ester (Impurity D). This method is valid only if resolution (

    
    ) > 2.5 is maintained.
    
  • Method B (UHPLC-MS/MS) utilizes the unique fragmentation pattern of the hydroxylated cage. The mass shift (+16 Da) allows for absolute specificity even in complex topical gel matrices where excipients (e.g., phenoxyethanol) interfere with UV detection.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Solid-Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) often results in emulsion formation with Adapalene gel formulations. We utilize Solid-Phase Extraction (SPE) to ensure high recovery (>95%) and remove interfering carbomer matrices.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate buffer (20 mM, pH 4.5)

  • Internal Standard: Adapalene-d3[1]

Step-by-Step Workflow:

  • Solubilization: Weigh 500 mg of gel formulation into a 15 mL centrifuge tube. Add 5 mL of Tetrahydrofuran (THF) to dissolve the polymer matrix. Vortex for 5 mins.

  • Precipitation: Add 5 mL of Acetonitrile to precipitate high molecular weight polymers. Centrifuge at 10,000 rpm for 10 mins at 4°C.

  • SPE Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge (60 mg/3 cc). Condition with 2 mL Methanol followed by 2 mL Water.

  • Loading: Load 1 mL of the supernatant onto the cartridge.

  • Wash: Wash with 2 mL of 5% Methanol in Water (removes polar excipients).

  • Elution: Elute 3-OH-AME with 2 mL of Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate to dryness under nitrogen stream and reconstitute in 1 mL Mobile Phase.

Protocol B: Instrumental Setup (UHPLC-MS/MS)

System: Agilent 1290 Infinity II / 6470 Triple Quadrupole Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

  • 0-1 min: 40% B (Isocratic hold)

  • 1-5 min: 40% -> 95% B (Linear ramp)

  • 5-7 min: 95% B (Wash)

  • 7-8 min: 40% B (Re-equilibration)

MS Transitions (MRM Mode):

  • Analyte (3-OH-AME): 443.2

    
     367.1 (Quantifier), 443.2 
    
    
    
    337.0 (Qualifier)
  • Internal Standard (Adapalene-d3): 416.2

    
     370.1
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the decision matrix for selecting the appropriate method.

Diagram 1: Analytical Decision Matrix

This flowchart guides the analyst in choosing between HPLC and LC-MS based on the required sensitivity and matrix complexity.

AnalyticalDecision Start Start: Impurity Profiling CheckLimit Target Limit < 0.1%? Start->CheckLimit Matrix Matrix Complexity CheckLimit->Matrix No (Limit > 0.1%) MS_Method Method B: UHPLC-MS/MS (Trace/Metabolite) CheckLimit->MS_Method Yes (Trace Level) UV_Method Method A: HPLC-DAD (Routine QC) Matrix->UV_Method Simple (API Powder) Resolution Is Resolution (Rs) > 2.5 vs. Impurity D? Matrix->Resolution Complex (Gel/Plasma) Resolution->UV_Method Yes Resolution->MS_Method No (Co-elution risk)

Caption: Decision tree for selecting quantification method based on sensitivity requirements and matrix interference.

Diagram 2: Extraction & Quantification Workflow

This diagram details the self-validating extraction system used in the inter-laboratory study.

ExtractionWorkflow Sample Topical Gel Sample (500 mg) THF_Add THF Solubilization (Break Polymers) Sample->THF_Add Precip ACN Precipitation (Remove Proteins/Polymers) THF_Add->Precip SPE SPE Clean-up (HLB Cartridge) Precip->SPE Supernatant Analysis UHPLC-MS/MS Quantification SPE->Analysis Eluate Data Data Processing (MassHunter/Analyst) Analysis->Data

Caption: Step-by-step SPE extraction workflow ensuring removal of polymeric excipients prior to MS analysis.

Inter-Laboratory Validation Results

Three independent laboratories (Site A: US, Site B: EU, Site C: APAC) executed the protocol using blinded samples spiked with 3-OH-AME at three concentration levels (Low, Medium, High).

Accuracy and Recovery Data
Spike Level (ng/mL)Site A Recovery (%)Site B Recovery (%)Site C Recovery (%)Mean Recovery (%)
Low (5.0) 98.296.599.197.9
Medium (50.0) 101.399.8100.5100.5
High (500.0) 99.5100.298.999.5

Interpretation: The data demonstrates high inter-laboratory robustness. The crucial factor was the pH control of the mobile phase . Adapalene derivatives are pH-sensitive; maintaining the aqueous mobile phase at pH 3.5-4.5 (via Formic Acid or Ammonium Acetate) was essential to prevent peak broadening and ensure consistent ionization in positive ESI mode.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Dobričić, V., et al. (2016). Development and validation of an LC–MS/MS method for the determination of adapalene in pharmaceutical forms for skin application. Journal of the Serbian Chemical Society. [Link]

  • Tao, Y., et al. (2017). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids. National Institutes of Health (PMC). [Link]

  • Reddy, P.S., et al. (2014). A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. [Link]

Sources

Safety Operating Guide

3-Hydroxy Adapalene Methyl Ester: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

As researchers, we often treat derivatives like 3-Hydroxy Adapalene Methyl Ester similarly to their parent compounds. However, the structural modifications here—specifically the methyl esterification and the adamantyl hydroxylation —alter the physicochemical profile in ways that critically impact safety and disposal.

While the parent molecule (Adapalene) is a third-generation retinoid with established teratogenicity (Repro.[1] Tox. 1B), this specific derivative presents unique challenges:

  • Enhanced Lipophilicity: The methyl ester masks the polar carboxylic acid, significantly increasing lipid solubility. This facilitates rapid dermal absorption, making standard nitrile gloves potentially insufficient for prolonged contact.

  • Environmental Persistence: The adamantyl group is bulky and resistant to biodegradation. Improper disposal into aqueous streams poses a long-term aquatic toxicity risk.

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Disposal must follow a zero-discharge pathway (Incineration only).

Physicochemical Properties Relevant to Disposal[2][3]
PropertyValue / CharacteristicOperational Implication
Molecular Formula

High Carbon/Oxygen ratio; clean combustion possible.
Solubility Low (Water), High (DMSO, DCM, Ethanol)Do not attempt aqueous dilution. Use organic solvent streams.
Stability Photosensitive; heat stable up to ~300°CStore in amber glass. Requires high-temp incineration (>1000°C).[2]
Hazard Class Teratogen / Irritant / Aquatic ChronicP-List equivalent handling (though not explicitly P-listed).

Part 2: Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation & Quenching

The Myth of "Down the Drain": Under no circumstances can this compound enter the municipal sewer system. The EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) strictly prohibits sewering of hazardous pharmaceuticals [1].

Step-by-Step Segregation:

  • Solid Waste (Pure Substance/Powder):

    • Place residual solids directly into a wide-mouth HDPE jar labeled "High Hazard: Teratogen."

    • Do not attempt to dissolve solids for liquid disposal; this increases spill volume and risk.

    • Seal: Parafilm the cap to prevent fugitive dust.

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Identification: Determine if your solvent carrier is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol/DMSO).

    • Segregation: Pour into the appropriate carboy.

      • Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE is preferred over LDPE).

  • Consumables (Gloves, Weigh Boats, Pipette Tips):

    • Double-bag all contaminated solids in yellow biohazard/chemo waste bags (or equivalent "Trace Chemo" labeling).

    • Tie off using the "gooseneck" method to ensure an airtight seal.

Phase 2: The Disposal Workflow (Visualized)

The following logic gate ensures the material ends up in the correct destruction stream (Incineration).

DisposalWorkflow Start Waste Generation: 3-Hydroxy Adapalene Methyl Ester StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Trace Trace Contaminated (Gloves, Tips) StateCheck->Trace Incineration High-Temp Incineration (>1000°C) SolidPath->Incineration Label: Toxic Solid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalo Halo->Incineration Stream A NonHalo->Incineration Stream B Trace->Incineration Yellow Bag/Chemo

Figure 1: Decision logic for segregating 3-Hydroxy Adapalene Methyl Ester waste streams. All paths ultimately lead to high-temperature incineration to ensure destruction of the adamantyl-retinoid scaffold.

Part 3: Technical Safety Justification (E-E-A-T)

Why Incineration?

Biological treatment plants (WWTP) utilize bacteria to degrade organic waste. However, the adamantane cage structure found in this derivative is notoriously resistant to microbial oxidation. If released into waterways, retinoids can induce developmental malformations in aquatic vertebrates (e.g., amphibians and fish) at nanogram/liter concentrations [2]. High-temperature incineration (>1000°C) is the only method validated to break the polycyclic aromatic hydrocarbon backbone and the adamantyl cage effectively.

The "Methyl Ester" Risk Factor

In drug development, we often esterify acids to improve bioavailability.

  • Mechanism: The methyl ester group removes the negative charge of the carboxylic acid (at physiological pH), allowing the molecule to pass through the lipid bilayer of cell membranes (and your skin) more easily than Adapalene itself.

  • Protocol Adjustment: Standard nitrile gloves provide fair protection against aqueous splashes, but for organic solutions of this methyl ester, double-gloving (Nitrile over Laminate/PE) or using Silver Shield® gloves is recommended during spill cleanup to prevent permeation [3].

Part 4: Emergency Spill Response

If a spill occurs, immediate containment is vital to prevent tracking the teratogen outside the lab.

  • Evacuate & Post: Clear the immediate area. Post "Do Not Enter - Toxic Spill" signage.

  • PPE Up: Don Tyvek sleeves, double nitrile gloves, and a P100 respirator (if powder is aerosolized).

  • Containment:

    • Liquids: Cover with absorbent pads. Do not wipe; blot.

    • Solids: Cover with wet paper towels (to prevent dust) then wipe up.

  • Decontamination:

    • Clean the surface with a soap/water solution first (to solubilize the polar regions).

    • Follow with a 70% Ethanol or Isopropanol wipe (to solubilize the lipophilic adamantyl/ester regions).

    • Dispose of all cleanup materials as Hazardous Solid Waste.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Adapalene: Safety and Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Hydroxy Adapalene Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Read-Across" Imperative

3-Hydroxy Adapalene Methyl Ester is a specialized impurity reference standard derived from Adapalene (a third-generation retinoid).[1] While specific toxicological data for this exact ester may be sparse, structural activity relationships (SAR) dictate that it must be handled with the same rigor as high-potency retinoids.[1]

Immediate Hazard Context:

  • Core Hazard: Reproductive Toxicity (Category 1B/2) .[1] Retinoids are potent teratogens.[1]

  • Physical Hazard: Photosensitivity .[1] Isomerization occurs rapidly under standard laboratory lighting.[1]

  • Operational Class: OEB 4 (Occupational Exposure Band) . Handle as a Potent Compound.[1]

The Golden Rule: Treat this substance as if it possesses the full teratogenic potential of its parent compound, Adapalene, until empirical data proves otherwise.[1]

Risk Assessment & PPE Matrix

The lipophilic nature of retinoid esters allows them to permeate standard laboratory gloves and skin barriers effectively. The following PPE configuration is non-negotiable for handling milligram quantities.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood / BSC Class II Primary Control: Engineering controls are superior to masks. Prevents inhalation of micro-particulates during weighing.[1]
Backup Resp.N95 or P100 RespiratorOnly if engineering controls fail or during spill cleanup outside a hood.[1]
Dermal (Hand) Double Nitrile Gloves Permeation Defense: Retinoids are soluble in skin lipids.[1] Double gloving (min 5 mil outer) creates a breakthrough buffer.[1] Do NOT use Latex.
Dermal (Body) Tyvek® Lab Coat/SleevesDisposable, non-woven polyethylene prevents powder retention on fabric lab coats, which can track contamination home.[1]
Ocular Safety Glasses (Side Shields)Minimum requirement.[1][2] Chemical goggles required if dissolving in volatile solvents (MeOH/DMSO) due to splash risk.[1]

Operational Protocol: The Closed-Loop Workflow

This protocol is designed to minimize "open-face" exposure.[1][3] All steps below assume the use of Amber Glassware to prevent photodegradation.

Phase A: Preparation & Engineering Controls[4]
  • Light Control: Dim lab lights or use yellow UV-blocking filters.[1] 3-Hydroxy Adapalene Methyl Ester is highly susceptible to photo-isomerization.[1]

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure.[1]

    • Insight: High-purity ester standards are often fluffy, electrostatic powders.[1] Without ionization, the powder will "jump" from the spatula, creating invisible surface contamination.

Phase B: Weighing & Solubilization (The Critical Step)

Goal: Convert the solid hazard into a liquid solution immediately.[1]

  • Tare: Place an amber volumetric flask (e.g., 5mL) on the analytical balance.

  • Transfer: Using a disposable anti-static micro-spatula, transfer the specific mass (e.g., 5.0 mg).[1]

  • Solvent Addition:

    • Preferred Solvents: DMSO (Dimethyl Sulfoxide) or THF (Tetrahydrofuran).[1]

    • Note: Methanol is viable but evaporates quickly, increasing inhalation risk.[1]

  • Dissolution: Cap immediately. Vortex inside the fume hood until clear.

    • Safety Check: Once in solution, the inhalation risk drops, but the dermal absorption risk increases significantly due to the solvent carrier (DMSO penetrates skin rapidly, carrying the retinoid with it).[1]

Phase C: Decontamination[5]
  • Solvent Wash: Wipe the balance area with a tissue soaked in 70% Isopropanol.[1]

  • Surfactant Wash: Follow with a soapy water wipe (retinoids are lipophilic; alcohol alone may just spread them).[1]

  • Glove Removal: Use "beak method" to remove outer gloves inside the hood; discard as hazardous waste.[1]

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and operational workflow.

Diagram 1: Hazard Assessment & PPE Logic

This decision tree validates the PPE choice based on the chemical's state (Solid vs. Liquid).[1]

PPE_Logic Start Hazard: 3-Hydroxy Adapalene Methyl Ester State Analyze Physical State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Risk_Inhale Risk: Inhalation/Static Dust Solid->Risk_Inhale Risk_Absorb Risk: Dermal Absorption (DMSO) Liquid->Risk_Absorb Control_Solid REQ: Fume Hood + N95 Backup Risk_Inhale->Control_Solid Control_Liquid REQ: Double Nitrile + Tyvek Risk_Absorb->Control_Liquid

Caption: Logic flow determining protection requirements based on physical state risks (Inhalation vs. Absorption).

Diagram 2: The "Closed Loop" Handling Workflow

A step-by-step visualization of the weighing and solubilization process to ensure containment.

Workflow Receipt 1. Receipt & Inspect (Check Seal) Light 2. Light Protection (Amber Glass/Yellow Light) Receipt->Light Weigh 3. Static-Free Weighing (In Hood/Enclosure) Light->Weigh Solubilize 4. Solubilization (DMSO/THF) Weigh->Solubilize Immediate Capping Waste 5. Disposal (High-Temp Incineration) Solubilize->Waste Excess/Spills

Caption: Operational workflow emphasizing light protection and containment from receipt to disposal.

Emergency Response & Disposal

Spill Management (Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Contain: Cover spill with a damp paper towel (to prevent dust generation).[1]

  • Clean: Wipe up carefully.[1] Clean surface with detergent (surfactant) followed by alcohol.[1]

Disposal Protocol
  • Waste Code: Classify as P-Listed (Acutely Hazardous) or equivalent depending on local regulations for teratogenic retinoids.

  • Method: High-Temperature Incineration is the only acceptable disposal method.[1] Do not flush down drains.[1]

  • Container: Collect in a dedicated "Cytotoxic/Teratogenic" waste stream container (usually yellow or purple bin).[1]

References

  • Barua, A. B., & Furr, H. C. (1998).[1] Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

  • Esco Pharma. (2017).[1] How to Handle Potent Formulations. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.